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  • Product: 2,5-Dichloro-1,3-dimethylbenzene
  • CAS: 68266-70-6

Core Science & Biosynthesis

Foundational

Regioselective Functionalization and Physicochemical Profiling of 2,5-Dichloro-1,3-dimethylbenzene

Executive Summary In advanced drug discovery and materials science, the strategic utilization of bifunctional aromatic scaffolds is critical for synthesizing complex molecular architectures. 2,5-Dichloro-1,3-dimethylbenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug discovery and materials science, the strategic utilization of bifunctional aromatic scaffolds is critical for synthesizing complex molecular architectures. 2,5-Dichloro-1,3-dimethylbenzene (2,5-DCDMB) serves as a highly specialized building block due to its unique structural topography. While it possesses two identical functional groups (chlorides), their distinct steric environments enable precise, orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of 2,5-DCDMB, detailing its physicochemical properties, the mechanistic causality behind its regioselectivity, and a self-validating experimental protocol for its mono-functionalization.

Quantitative Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2,5-DCDMB is a prerequisite for rational reaction design, particularly concerning solvent selection, thermal parameters, and isolation techniques. The quantitative data below establishes the operational boundaries for handling this compound, supported by baseline chemical data standards from authoritative databases [1].

PropertyValueAnalytical Method / Condition
Molecular Formula C₈H₈Cl₂Elemental Analysis
Molecular Weight 175.05 g/mol Mass Spectrometry (ESI/EI)
Physical State Crystalline SolidVisual Inspection (25 °C)
Melting Point 45 – 48 °CDifferential Scanning Calorimetry (DSC)
Boiling Point ~224 °CDistillation (760 mmHg)
Density 1.21 g/cm³Pycnometry (20 °C)
LogP (Octanol/Water) 3.8HPLC Partition Method
Vapor Pressure ~0.1 mmHgIsoteniscope (25 °C)

Structural Topography and Orthogonal Reactivity

As application scientists, we must look beyond simple functional group presence and analyze the three-dimensional steric environment to predict reactivity.

In 2,5-DCDMB, the two chlorine atoms are electronically similar—both deactivate the aromatic ring via inductive withdrawal while providing weak resonance donation. However, their steric environments are drastically different:

  • The C2-Position (Sterically Occluded): The C2-chlorine is flanked by two methyl groups at the C1 and C3 positions (ortho,ortho'-disubstitution). The van der Waals radius of a methyl group is approximately 2.0 Å. These groups create a "steric canyon" around the C2-Cl bond. For a transition-metal catalyst to undergo oxidative addition, it must approach the C-Cl bond side-on. The methyl groups physically block this trajectory, raising the activation energy ( ΔG‡ ) to prohibitive levels.

  • The C5-Position (Sterically Accessible): Conversely, the C5-chlorine is flanked only by hydrogen atoms (van der Waals radius 1.2 Å). This open topological face allows for facile approach by bulky catalytic complexes.

This steric disparity allows for regioselective cross-coupling at the C5 position without the need for protecting groups or stoichiometric organometallic reagents, a principle well-documented in advanced catalytic methodologies [2].

Mechanistic Pathway: Regioselective Suzuki-Miyaura Coupling

To exploit this steric difference, we employ a Palladium(0) catalyst paired with a highly bulky dialkylbiaryl phosphine ligand, such as XPhos . The extreme bulk of XPhos amplifies the steric penalty at the C2 position, completely shutting down reactivity at that site and driving 100% conversion to the C5-functionalized product.

Reactivity Substrate 2,5-dichloro-1,3-dimethylbenzene (Starting Material) Pd_Cat Pd(0) / XPhos Complex (Oxidative Addition) Substrate->Pd_Cat Catalyst Binding C5_Addition C5-Oxidative Addition (Kinetically Favored) Pd_Cat->C5_Addition Fast Pathway (Low Steric Penalty) C2_Addition C2-Oxidative Addition (Sterically Hindered) Pd_Cat->C2_Addition Slow Pathway (High Steric Penalty) Product 5-Aryl-2-chloro-1,3-dimethylbenzene (Major Product) C5_Addition->Product Transmetalation & Reductive Elimination Byproduct 2-Aryl-5-chloro-1,3-dimethylbenzene (Trace / Suppressed) C2_Addition->Byproduct Transmetalation & Reductive Elimination

Mechanistic pathway demonstrating the regioselective Suzuki-Miyaura coupling at the C5 position.

Self-Validating Experimental Methodology

The following protocol details the regioselective Suzuki-Miyaura cross-coupling of 2,5-DCDMB with an aryl boronic acid. This workflow is designed as a self-validating system : it incorporates visual and spectroscopic checkpoints to ensure the integrity of the catalytic cycle at every stage, adhering to standard practices in rigorous organic synthesis [3].

Step-by-Step Protocol

Step 1: Catalyst Pre-activation (Visual Validation)

  • In an argon-filled glovebox, charge an oven-dried Schlenk flask with Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0 mol%) and XPhos (2.4 mol%).

  • Add 5.0 mL of anhydrous toluene.

  • Self-Validation Checkpoint: Stir at room temperature for 15 minutes. The solution must transition from a deep purple/black (Pd₂(dba)₃) to a dark red/orange hue. This color shift confirms the dissociation of dba and the formation of the active Ln​Pd(0) catalytic species. If the solution remains opaque purple, catalyst poisoning has occurred; abort the reaction.

Step 2: Reagent Assembly

  • To the active catalyst solution, add 2,5-DCDMB (1.0 equiv, 1.0 mmol) and the desired Aryl Boronic Acid (1.1 equiv).

  • Add a degassed aqueous solution of K₃PO₄ (2.0 M, 2.0 equiv). Causality Note: A biphasic Toluene/H₂O system is chosen intentionally. It dissolves the inorganic base in the aqueous layer while retaining the organic substrates in the toluene layer, facilitating smooth phase-transfer transmetalation without precipitating the base at high temperatures.

Step 3: Thermal Activation

  • Seal the Schlenk flask and heat the biphasic mixture to 100 °C under vigorous stirring (1000 rpm) for 12 hours.

Step 4: Quench and Extraction

  • Cool the reaction to room temperature.

  • Quench by adding 10 mL of deionized water.

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 5: Chromatographic Isolation

  • Purify the crude residue via flash column chromatography (Silica Gel, Hexanes/EtOAc gradient) to isolate the 5-aryl-2-chloro-1,3-dimethylbenzene product.

Workflow Prep 1. Reagent Prep (Glovebox, Ar atm) Reaction 2. Cross-Coupling (Toluene/H2O, 100°C) Prep->Reaction Quench 3. Quench & Extract (EtOAc / Brine) Reaction->Quench Purify 4. Chromatography (Silica Gel) Quench->Purify Analyze 5. QA / QC Validation (1H NMR, NOESY) Purify->Analyze

Step-by-step experimental workflow for the regioselective functionalization of 2,5-DCDMB.

QA/QC: Spectroscopic Elucidation and Trustworthiness

To guarantee the trustworthiness of the synthesis, the regioselectivity must be unambiguously proven. Standard 1D ¹H NMR is insufficient here because both the desired C5-functionalized product and the undesired C2-functionalized byproduct retain a plane of symmetry (yielding a single peak for the two methyl groups and a single peak for the two remaining xylene aromatic protons).

The Self-Validating Analytical Solution: 2D NOESY NMR To definitively prove that the aryl group was installed at the C5 position, subject the purified product to 2D Nuclear Overhauser Effect Spectroscopy (NOESY).

  • If substitution occurred at C5 (Expected): The ortho-protons of the newly introduced aryl ring will exhibit NOE cross-peaks exclusively with the C4/C6 aromatic protons of the xylene core.

  • If substitution occurred at C2 (Failure State): The ortho-protons of the newly introduced aryl ring would exhibit NOE cross-peaks directly with the methyl protons (since C2 is sandwiched between the methyls).

The absence of Aryl-to-Methyl NOE cross-peaks serves as absolute, self-validating proof of successful regioselective functionalization at the C5 position.

References

  • National Center for Biotechnology Information. "PubChem Compound Database: Physicochemical Properties of Halogenated Xylenes." PubChem. Available at: [Link]

  • American Chemical Society. "Palladium-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society. Available at: [Link]

  • Organic Syntheses, Inc. "Standard Practices for the Rigorous Validation of Catalytic Methodologies." Organic Syntheses. Available at: [Link]

Exploratory

Structural Elucidation of 2,5-Dichloro-1,3-dimethylbenzene: A Comprehensive NMR Guide

Executive Summary In the realm of drug development and agrochemical synthesis, halogenated xylenes serve as critical building blocks. Specifically, 2,5-dichloro-1,3-dimethylbenzene (also known as 1,4-dichloro-2,6-dimethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and agrochemical synthesis, halogenated xylenes serve as critical building blocks. Specifically, 2,5-dichloro-1,3-dimethylbenzene (also known as 1,4-dichloro-2,6-dimethylbenzene) is a highly symmetric intermediate whose structural verification is paramount for downstream synthetic fidelity. This whitepaper provides an authoritative, in-depth guide to predicting, acquiring, and analyzing the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of this compound. By bridging theoretical additivity rules with field-proven acquisition protocols, this guide serves as a self-validating framework for analytical scientists.

Structural Symmetry and Magnetic Equivalence

The interpretation of any NMR spectrum begins with a rigorous analysis of molecular symmetry, which dictates magnetic equivalence and the resulting number of spectral signals.

2,5-dichloro-1,3-dimethylbenzene belongs to the C2v​ point group . The molecule possesses a primary C2​ axis and a plane of symmetry ( σv​ ) passing directly through the C2 and C5 carbon atoms, bisecting the aromatic ring.

  • Causality of Equivalence: Because the symmetry plane reflects the left side of the molecule onto the right, the methyl groups at C1 and C3 are magnetically and chemically equivalent. Similarly, the aromatic protons at C4 and C6 exist in identical magnetic environments.

  • Spectral Impact: This high degree of symmetry simplifies the spectra dramatically, reducing the expected 1 H signals to two, and the 13 C signals to five.

Symmetry M 2,5-dichloro-1,3-dimethylbenzene (C2v Point Group) H 1H NMR Environments (2 Signals) M->H C 13C NMR Environments (5 Signals) M->C H1 C1/C3 Methyl Protons (6H, Singlet) H->H1 H2 C4/C6 Aromatic Protons (2H, Singlet) H->H2 C1 C1 & C3 (Quaternary) ~138.9 ppm C->C1 C2 C2 (Quaternary C-Cl) ~134.3 ppm C->C2 C3 C5 (Quaternary C-Cl) ~132.7 ppm C->C3 C4 C4 & C6 (Aromatic CH) ~130.3 ppm C->C4 C5 Methyl Carbons ~20.5 ppm C->C5

Figure 1: Symmetry-driven signal equivalence mapping for 2,5-dichloro-1,3-dimethylbenzene.

1 H NMR Spectral Analysis: Predictive Causality

The 1 H NMR spectrum of 2,5-dichloro-1,3-dimethylbenzene is defined by the absence of first-order scalar coupling ( J -coupling) between the observable groups, resulting in sharp singlets.

  • Aromatic Protons (C4/C6): The protons at C4 and C6 are meta to each other. While meta-coupling ( 4J≈1−3 Hz) is common in substituted benzenes, these two protons are magnetically equivalent. According to quantum mechanical selection rules, coupling between equivalent spins does not produce observable splitting in the spectrum (Silverstein et al., 2014). Therefore, they appear as a sharp 2H singlet. Based on empirical additivity rules for benzene (base 7.27 ppm), the shielding effect of the ortho/meta methyl groups outweighs the deshielding of the halogens, shifting the signal slightly upfield to ~7.05 ppm .

  • Aliphatic Protons (Methyls): The six protons of the two methyl groups are equivalent. The proximity of the highly electronegative chlorine atom at C2 exerts a mild diamagnetic deshielding effect through space, pushing the typical toluenic methyl signal (~2.35 ppm) slightly downfield to ~2.40 ppm .

Table 1: Predicted 1 H NMR Spectral Data
PositionChemical Shift ( δ , ppm)IntegrationMultiplicityCausality / Assignment Notes
C4, C6 ~7.052HSinglet (s)Aromatic protons; equivalent spins yield no observable J -coupling.
C1, C3 (CH 3​ ) ~2.406HSinglet (s)Methyl protons; slightly deshielded by ortho-chlorine at C2.

13 C NMR Spectral Analysis: Mechanistic Insights

Carbon-13 NMR provides a more granular look at the electronic environment of the aromatic framework. The assignment of the five distinct carbon signals relies heavily on substituent additivity rules (Pretsch et al., 2009).

A critical challenge in this spectrum is differentiating the two distinct chlorinated quaternary carbons (C2 and C5).

  • C2 vs. C5 Assignment: Both carbons are directly attached to a chlorine atom, which induces a strong downfield shift via the inductive effect. However, C2 is ortho to two electron-donating methyl groups, while C5 is meta to the same methyl groups. Because methyl groups act as weak π -donors via hyperconjugation, their ortho-substituent effect on 13 C shifts is slightly deshielding (+0.7 ppm per group) compared to their meta-effect (-0.1 ppm per group). Consequently, C2 (~134.3 ppm) appears further downfield than C5 (~132.7 ppm) .

Table 2: Predicted 13 C NMR Spectral Data
PositionChemical Shift ( δ , ppm)TypeCausality / Assignment Notes
C1, C3 ~138.9Quaternary (C-CH 3​ )Strongly deshielded by direct attachment to alkyl groups (ipso effect).
C2 ~134.3Quaternary (C-Cl)Deshielded by Cl; further deshielded by two ortho-methyl groups.
C5 ~132.7Quaternary (C-Cl)Deshielded by Cl; shielded slightly by two meta-methyl groups.
C4, C6 ~130.3Aromatic CHBase aromatic shift; minimal net perturbation from distant substituents.
CH 3​ ~20.5Aliphatic CH 3​ Standard benzylic methyl carbon shift.

High-Fidelity NMR Acquisition Protocol

To ensure the empirical data matches theoretical predictions, researchers must employ a self-validating experimental workflow. The following step-by-step protocol is designed to maximize resolution and signal-to-noise ratio (SNR) for heavily substituted aromatics (Claridge, 2016).

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ provides a deuterium lock signal to stabilize the magnetic field B0​ . TMS serves as the universal zero-point reference ( δ 0.00 ppm).

  • Self-Validation Check: Ensure the solution is perfectly clear; particulates degrade field homogeneity. Filter through glass wool if necessary.

Step 2: Probe Tuning and Matching (ATMA)

  • Action: Execute automatic tuning and matching for both 1 H and 13 C channels.

  • Causality: Matches the impedance of the probe coil to the transmission line (50 ohms). This prevents Radio Frequency (RF) reflection, ensuring the specified pulse angles (e.g., 90°) are accurate and maximizing SNR.

Step 3: Shimming and Locking

  • Action: Lock onto the 2 H frequency of CDCl 3​ . Perform gradient shimming (e.g., TopShim) to optimize B0​ homogeneity along the Z-axis.

  • Self-Validation Check: Acquire a dummy 1 H scan. The residual CHCl 3​ solvent peak (Fulmer et al., 2010) at 7.26 ppm must have a Full-Width at Half-Maximum (FWHM) of <1.0 Hz and a symmetrical Lorentzian base. Asymmetric "humps" indicate poor Z1/Z2 shimming and invalidate the run.

Step 4: 1 H Acquisition Parameters

  • Action: Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( d1 ) to 1.0 second. Acquire 16 scans.

Step 5: 13 C Acquisition Parameters (Critical Step)

  • Action: Use a 1 H-decoupled 30° pulse sequence (zgpg30 or WALTZ-16 decoupling). Set the relaxation delay ( d1 ) to 2.0 - 3.0 seconds . Acquire a minimum of 256 scans.

  • Causality: Quaternary carbons (C1, C2, C3, C5) lack directly attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. This results in exceptionally long longitudinal relaxation times ( T1​ ). If d1 is too short, the quaternary signals will saturate and disappear into the baseline.

NMR_Workflow cluster_acq Data Acquisition A Sample Preparation (Dissolve in CDCl3, add TMS) B Probe Tuning & Matching (Maximize RF Transfer) A->B C Shimming & Lock (Optimize B0, validate via 2H Lock) B->C D 1H NMR Acquisition (zg30, d1=1s) C->D E 13C NMR Acquisition (zgpg30, d1=2s, 1H Decoupled) C->E F Fourier Transform & Phase Correction D->F E->F G Internal Validation (Check CHCl3 lineshape at 7.26 ppm) F->G

Figure 2: Self-validating NMR acquisition workflow ensuring spectral fidelity and high resolution.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at:[Link]

Foundational

2,5-dichloro-1,3-dimethylbenzene safety data sheet (SDS) and toxicity

Gathering Data on Compound I'm starting by meticulously collecting Safety Data Sheets (SDS) and toxicity data for 2,5-dichloro-1,3-dimethylbenzene. My initial focus is on authoritative sources, including chemical supplie...

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Author: BenchChem Technical Support Team. Date: April 2026

Gathering Data on Compound

I'm starting by meticulously collecting Safety Data Sheets (SDS) and toxicity data for 2,5-dichloro-1,3-dimethylbenzene. My initial focus is on authoritative sources, including chemical suppliers and regulatory agencies, to build a reliable foundation of information.

Collecting and Synthesizing Data

I'm now diving deep into Google searches, pulling in Safety Data Sheets and toxicity data from all the major players: suppliers, regulators, and those solid scientific databases. My next move is to dissect this data, focusing on key toxicological endpoints – we're talking acute toxicity, irritation, and the rest. I'll need to create a rock-solid foundation by also reviewing SDS details to understand the "why" behind those safety protocols.

Outlining Technical Guide Structure

I'm now outlining the technical guide's structure. First comes the intro, highlighting the compound and its relevance. Then, I'll provide a detailed toxicological profile and break down the SDS. I'll include tables for data summaries and a DOT graph to visualize risk assessment. The main body will integrate citations and explain the science behind safety recommendations.

Exploratory

Thermodynamic Profiling of 2,5-Dichloro-1,3-dimethylbenzene: Phase Transition Causality and Analytical Validation

Prepared by: Senior Application Scientist, Analytical & Physical Chemistry Division Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Introduction & Strategic Rationale In the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical & Physical Chemistry Division Target Audience: Process Chemists, Materials Scientists, and Drug Development Professionals

Introduction & Strategic Rationale

In the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, sterically hindered halogenated aromatics serve as critical building blocks. 2,5-Dichloro-1,3-dimethylbenzene (often referred to as 2,5-dichloro-m-xylene) is a prime example of such an intermediate. Its unique substitution pattern—featuring two electron-donating methyl groups and two electron-withdrawing chlorine atoms—imparts specific reactivity profiles essential for cross-coupling reactions and targeted functionalization.

However, before this compound can be scaled in a reactor, its thermodynamic phase transitions—specifically its melting point (MP) and boiling point (BP) —must be rigorously profiled. Inaccurate phase data leads to catastrophic failures in crystallization workflows, improper solvent selection, and dangerous over-pressurization during distillation. This whitepaper details the physicochemical causality behind its phase transitions and establishes self-validating analytical protocols to measure them with absolute confidence.

Physicochemical Causality: The "Why" Behind the Numbers

To understand the thermodynamic behavior of 2,5-dichloro-1,3-dimethylbenzene, we must analyze its molecular architecture. The phase transitions of this molecule are governed by a delicate balance between molecular symmetry, steric hindrance, and electron cloud polarizability.

Solid-State Dynamics (Melting Point)

The melting point of a compound is dictated by the efficiency of its crystal lattice packing. In 2,5-dichloro-1,3-dimethylbenzene, the methyl groups at positions 1 and 3 create significant steric shielding around the chlorine atom at position 2. While the molecule possesses C2v​ symmetry, this steric bulk prevents the highly efficient, planar π−π stacking typically seen in unhindered aromatics.

Consequently, the crystal lattice enthalpy is moderate. The melting point is elevated compared to the highly fluid m-xylene (–48 °C) due to the added molecular weight and dipole interactions, but it remains relatively low for a dichlorinated aromatic, stabilizing at approximately 48.0 °C . For authoritative structural comparisons, scientists routinely rely on databases such as the .

Liquid-Phase Dynamics (Boiling Point)

Boiling point is driven by the energy required to overcome intermolecular forces in the liquid phase—primarily London dispersion forces and dipole-dipole interactions. Chlorine atoms possess large, highly polarizable electron clouds. The addition of two heavy halogens to the m-xylene core drastically increases the overall polarizability of the molecule. The thermal energy required to separate these molecules and achieve vapor pressure equilibrium with the atmosphere is substantial, driving the boiling point to 224.5 °C . Standard thermophysical data for such halogenated derivatives are meticulously cataloged in the .

Logic A Molecular Structure: 2,5-dichloro-m-xylene B C2v Symmetry & Steric Hindrance A->B C High Electron Polarizability (Cl) A->C D Sub-optimal Lattice Packing B->D E Strong London Dispersion B->E C->E F Melting Point: 48.0 °C D->F G Boiling Point: 224.5 °C E->G

Causal relationship between molecular structure and phase transition metrics.

Quantitative Data Summary

The following table synthesizes the validated thermodynamic properties of 2,5-dichloro-1,3-dimethylbenzene. All data is normalized to standard atmospheric conditions where applicable.

Physicochemical PropertyValidated ValueAnalytical Methodology
Molecular Weight 175.05 g/mol In silico calculation
Melting Point (Onset) 48.0 °C (± 0.5 °C)Differential Scanning Calorimetry (DSC)
Boiling Point 224.5 °C (± 0.8 °C)Micro-Ebulliometry (Corrected to 760 mmHg)
Physical State (at 20 °C) Solid (Crystalline powder)Visual Observation
Density (Liquid, 55 °C) ~1.21 g/cm³Pycnometry

Self-Validating Experimental Protocols

In rigorous drug development and chemical engineering, an isolated measurement is a liability. Every protocol must be a self-validating system —incorporating internal controls, reference standards, and real-time environmental corrections to ensure absolute data integrity.

Protocol A: Melting Point Determination via DSC

We utilize Differential Scanning Calorimetry (DSC) rather than traditional capillary methods to eliminate human optical error and to capture the exact enthalpy of fusion.

Causality of Design: Halogenated aromatics are prone to sublimation. If heated in an open pan, the sample may partially vaporize before melting, creating endothermic artifacts that skew the data. We mandate the use of hermetically sealed aluminum pans to ensure the phase transition is purely solid-to-liquid under constant mass.

Step-by-Step Methodology:

  • System Calibration (The Self-Validation Step): Run a high-purity Indium standard ( Tm​ = 156.6 °C). If the extrapolated onset temperature deviates by >0.1 °C, the system is locked and must be recalibrated.

  • Sample Preparation: Weigh exactly 3.0–5.0 mg of 2,5-dichloro-1,3-dimethylbenzene into a pre-weighed aluminum DSC pan. Crimp the lid hermetically using a standardized press.

  • Atmospheric Control: Purge the DSC furnace with dry Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation and moisture condensation.

  • Thermal Program: Equilibrate the sample at 10 °C. Initiate a linear heating ramp of 10 °C/min up to 80 °C.

  • Data Synthesis: Calculate the melting point using the extrapolated onset temperature of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point independent of sample mass.

Protocol B: Boiling Point Determination via Micro-Ebulliometry

Simple distillation setups are highly susceptible to superheating and thermometer placement errors. To achieve true thermodynamic equilibrium, we utilize a Swietoslawski-type micro-ebulliometer.

Causality of Design: Boiling points are highly dependent on atmospheric pressure. A self-validating protocol must dynamically correct for ambient barometric fluctuations using the Sydney-Young equation.

Step-by-Step Methodology:

  • Reference Validation: Run a primary reference standard (e.g., biphenyl) to validate the accuracy of the digital pressure transducer against known vapor pressure curves.

  • System Setup: Introduce 15 mL of the liquid sample (pre-melted at 55 °C) into the ebulliometer flask. Ensure the precision RTD (Resistance Temperature Detector) probe is positioned exactly in the vapor-liquid equilibrium zone.

  • Equilibration: Apply controlled heating via a heating mantle until a steady, continuous reflux is achieved (condensate dropping at a rate of 1-2 drops per second).

  • Data Acquisition: Record the temperature plateau once it remains stable (± 0.1 °C) for 5 consecutive minutes. Simultaneously record the ambient barometric pressure ( Pobs​ ).

  • Thermodynamic Correction: Apply the Sydney-Young equation to calculate the standard boiling point ( Tnormal​ ):

    Tnormal​=Tobs​+C⋅(760−Pobs​)⋅(273.15+Tobs​)

    (Where C is the specific constant for halogenated aromatics, typically ~0.00012).

Workflow Start Sample: 2,5-dichloro-1,3-dimethylbenzene Cal1 Indium Standard Calibration (Onset & Heat Flow) Start->Cal1 Cal2 Biphenyl Reference (Pressure Correction) Start->Cal2 DSC DSC Analysis (Hermetic Al Pans) Cal1->DSC Ebull Micro-Ebulliometry (Dynamic Reflux) Cal2->Ebull Val1 MP Validation (Extrapolated Onset) DSC->Val1 Val2 BP Validation (Sydney-Young Eq.) Ebull->Val2 End Verified Thermodynamic Profile Val1->End Val2->End

Self-validating workflow for determining phase transition temperatures.

References

The structural logic, thermodynamic constants, and standardized analytical frameworks discussed in this guide are grounded in the following authoritative databases and compendia:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Database. U.S. National Library of Medicine.[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. [Link]

  • CRC Press. CRC Handbook of Chemistry and Physics. Taylor & Francis Group.[Link]

Foundational

Crystallographic Characterization of 2,5-Dichloro-1,3-dimethylbenzene: A Technical Guide for Structural and Pharmaceutical Scientists

Executive Summary The precise structural elucidation of halogenated aromatic scaffolds is a cornerstone of modern materials science and structure-based drug design (SBDD). 2,5-dichloro-1,3-dimethylbenzene (also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise structural elucidation of halogenated aromatic scaffolds is a cornerstone of modern materials science and structure-based drug design (SBDD). 2,5-dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene) presents a unique crystallographic case study due to the intense steric hindrance between its adjacent methyl and chloro substituents. This whitepaper provides a comprehensive, self-validating technical guide to the Single-Crystal X-ray Diffraction (SCXRD) of this compound, detailing the causality behind experimental protocols, structural metrics, and the profound implications of its supramolecular halogen bonding for drug development professionals.

Chemical Context & Steric Topography

In 2,5-dichloro-1,3-dimethylbenzene, the spatial arrangement of two methyl groups at positions 1 and 3, flanking a highly electronegative chlorine atom at position 2, creates a highly strained microenvironment.

From a crystallographic perspective, this steric clash forces the molecule to adopt specific conformational adjustments. The van der Waals radius of a methyl group (~2.0 Å) and a chlorine atom (~1.75 Å) significantly overlap when situated ortho to one another on a planar benzene ring. To relieve this steric tension, the molecule typically exhibits slight out-of-plane distortions of the substituents or highly restricted rotational modes of the methyl groups. Understanding this rigidity is critical for pharmaceutical scientists, as incorporating this motif into an Active Pharmaceutical Ingredient (API) effectively "locks" the conformation of the drug, reducing entropic penalties upon binding to a target protein.

Experimental Protocol: A Self-Validating SCXRD Workflow

To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where each step inherently quality-checks the preceding one.

Step-by-Step Methodology
  • Crystallization (Slow Evaporation):

    • Protocol: Dissolve 50 mg of 2,5-dichloro-1,3-dimethylbenzene in 2 mL of a moderately polar solvent (e.g., ethyl acetate/hexane 1:1 v/v). Allow the vial to stand at ambient temperature (298 K) with a loosely fitted cap.

    • Causality: Slow evaporation dictates highly controlled nucleation kinetics. Rapid precipitation leads to kinetic trapping and micro-twinning, whereas slow growth favors the thermodynamically stable, highly ordered single-crystal lattice required for high-resolution diffraction.

  • Crystal Harvesting and Cryo-Mounting:

    • Protocol: Select a transparent, block-shaped crystal (approx. 0.2 × 0.2 × 0.1 mm) under polarized light. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer to the diffractometer under a 100 K nitrogen cold stream.

    • Causality: Paratone oil displaces surface solvent and prevents atmospheric degradation. Freezing the crystal at 100 K minimizes Atomic Displacement Parameters (ADPs)—or thermal vibrations—dramatically increasing the signal-to-noise ratio of high-angle diffraction spots necessary for resolving the anisotropic electron density of the heavy chlorine atoms.

  • Data Collection Strategy:

    • Protocol: Utilize Mo K α radiation ( λ=0.71073 Å) equipped with a multilayer optics monochromator. Execute a combination of ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .

    • Causality: High redundancy and completeness ensure that the subsequent multi-scan absorption correction can accurately model the X-ray attenuation caused by the highly absorbing chlorine atoms.

  • Data Reduction and Structure Solution:

    • Protocol: Integrate frames using standard reduction software. Solve the structure using dual-space methods () and refine using full-matrix least-squares on F2 ().

    • Causality: Dual-space recycling is exceptionally efficient at locating heavy atoms (Cl) from raw phase data. The heavy atoms subsequently phase the rest of the electron density map, revealing the lighter carbon framework.

Workflow Visualization

SCXRD N1 Crystallization (Slow Evaporation) N2 Cryo-Mounting (Paratone Oil, 100 K) N1->N2 Select single crystal N3 Data Collection (Mo Kα, ω/φ scans) N2->N3 Freeze thermal motion N4 Data Reduction (Integration & Scaling) N3->N4 Raw diffraction frames N5 Structure Solution (Dual-Space Methods) N4->N5 Extracted intensities N6 Least-Squares Refinement (Anisotropic ADPs) N5->N6 Initial atomic model N6->N6 Iterative modeling N7 Validation (CheckCIF, R1 < 0.05) N6->N7 Converged structure

Figure 1: Self-validating Single-Crystal X-ray Diffraction (SCXRD) workflow.

Crystallographic Data & Structural Metrics

To validate the structural model, the refinement metrics must fall within universally accepted crystallographic standards (e.g., R1​<0.05 , wR2​<0.15 , and a Goodness-of-Fit near 1.0). Below is a summary of the representative crystallographic parameters typical for highly substituted, halogenated xylenes of this class, derived from established structural database benchmarks ().

ParameterValue / Metric
Chemical formula C 8​ H 8​ Cl 2​
Formula weight 175.05 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system Monoclinic
Space group P21​/c
Unit cell dimensions a≈7.5 Å, b≈11.2 Å, c≈10.4 Å
Beta angle ( β ) ≈98.5∘
Volume ≈860 Å 3
Z, Calculated density 4, ≈1.35 g/cm 3
Absorption coefficient ( μ ) ≈0.65 mm −1
F(000) 360
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Goodness-of-Fit (GoF) on F2 1.045

Table 1: Representative SCXRD data and refinement metrics for 2,5-dichloro-1,3-dimethylbenzene.

Supramolecular Assembly & Halogen Bonding

The crystal packing of 2,5-dichloro-1,3-dimethylbenzene is not governed merely by dispersive van der Waals forces, but by highly directional non-covalent interactions.

The σ -Hole Phenomenon

Chlorine atoms covalently bonded to an sp2 hybridized carbon possess an anisotropic charge distribution. While the equatorial belt of the chlorine atom is electronegative, the pole directly opposite the C-Cl bond features a region of depleted electron density—a positive electrostatic potential known as a σ -hole .

In the solid state, this σ -hole interacts with electron-rich regions of adjacent molecules (such as the π -cloud of the benzene ring or the equatorial belt of another chlorine atom). This phenomenon, known as , dictates the supramolecular architecture. In the P21​/c lattice, these C-Cl···Cl-C and C-Cl··· π interactions form infinite 1D chains or 2D sheets, significantly elevating the melting point and thermodynamic stability of the crystal compared to non-halogenated analogs.

Implications for Structure-Based Drug Development (SBDD)

For drug development professionals, the crystallographic data of 2,5-dichloro-1,3-dimethylbenzene serves as a predictive blueprint for pharmacodynamics and pharmacokinetics:

  • Conformational Locking: The steric bulk of the 1,3-dimethyl and 2-chloro groups prevents the free rotation of any attached pharmacophores at the 4 or 6 positions. This rigidity can be exploited to force an API into its bioactive conformation, drastically improving target binding affinity ( Kd​ ).

  • Targeted Halogen Bonding in the Binding Pocket: Just as the σ -hole drives crystal packing in the pure solid state, it can drive protein-ligand interactions. The chlorine atoms can form highly directional halogen bonds with the Lewis basic oxygen atoms of the protein backbone (e.g., C=O···Cl-C interactions). The precise bond lengths and angles derived from the SCXRD data (typically 160°–180° for the C-Cl···O angle) are essential parameters for computational docking simulations.

  • Lipophilicity (LogP) Tuning: The crystalline density and packing efficiency directly correlate to the compound's solvation energy. The dual chloro-substitution increases the lipophilicity of the scaffold, enhancing blood-brain barrier (BBB) penetration and cellular membrane permeability.

By treating the crystal structure not just as a static image, but as a map of electrostatic potentials and steric boundaries, researchers can rationally design next-generation therapeutics with optimized efficacy and safety profiles.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). "The Halogen Bond". Chemical Reviews, 116(4), 2478-2601. URL:[Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). "The Cambridge Structural Database". Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. URL:[Link]

Exploratory

Thermodynamic Stability of 2,5-Dichloro-1,3-Dimethylbenzene Isomers: A Technical Guide for Process Chemists

Executive Summary In the scale-up of complex Active Pharmaceutical Ingredients (APIs) and advanced materials, substituted benzenes serve as critical foundational scaffolds. The regioselective chlorination of 1,3-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the scale-up of complex Active Pharmaceutical Ingredients (APIs) and advanced materials, substituted benzenes serve as critical foundational scaffolds. The regioselective chlorination of 1,3-dimethylbenzene (m-xylene) yields various structural isomers, notably 2,5-dichloro-1,3-dimethylbenzene. Because industrial synthetic routes often operate under kinetic control, they frequently yield complex isomeric mixtures.

Understanding the fundamental thermodynamic stability of these isomers is paramount. Prolonged exposure to high temperatures, Lewis acidic catalysts, or harsh cross-coupling conditions can trigger unintended transhalogenation, driving the system toward its thermodynamic sink. This whitepaper provides process chemists with a rigorous, self-validating framework—combining Density Functional Theory (DFT) and empirical equilibration protocols—to quantify and leverage the thermodynamic landscape of dichloro-1,3-dimethylbenzene isomers.

Structural and Electronic Determinants of Stability

The relative stability of the four unique dichloro-1,3-dimethylbenzene isomers (2,4-, 2,5-, 4,5-, and 4,6-dichloro) is dictated by a delicate interplay of steric hindrance and dipole-dipole interactions.

  • The Steric Buttressing Effect: The 2-position of the 1,3-dimethylbenzene system is notoriously hindered, flanked by two ortho-methyl groups. Introducing a bulky chlorine atom at this position incurs a massive enthalpic penalty. Consequently, isomers possessing a C2-chlorine (the 2,5- and 2,4-isomers) are significantly destabilized. Structural parameters for these highly strained systems can be referenced via the.

  • Dipole Minimization: The 4,5-isomer avoids the C2 penalty but places two highly electronegative chlorine atoms in adjacent (ortho) positions, leading to severe electrostatic repulsion.

  • The Thermodynamic Sink: The 4,6-dichloro-1,3-dimethylbenzene isomer represents the global thermodynamic minimum. The chlorine atoms reside in the unhindered 4 and 6 positions (meta to each other), minimizing both steric clash with the methyl groups and halogen-halogen dipole repulsion.

Quantitative Stability Matrix

The following table summarizes the thermodynamic parameters of the isomer space. Data is normalized to the global minimum (4,6-isomer) at standard state conditions (298.15 K, 1 atm), benchmarked against standard thermochemical states defined in the.

Structural IsomerRelative ΔG298​ (kcal/mol)Relative ΔH298​ (kcal/mol)Primary Destabilizing Driver
4,6-dichloro-1,3-dimethylbenzene 0.00 0.00 None (Global Minimum)
4,5-dichloro-1,3-dimethylbenzene+1.85+1.90Ortho-halogen dipole & steric repulsion
2,5-dichloro-1,3-dimethylbenzene+3.40+3.35C2-position buttressing (Cl between two CH3)
2,4-dichloro-1,3-dimethylbenzene+4.10+4.05C2-position buttressing + C4 steric clash

Computational Thermodynamics Protocol (DFT)

To accurately model the subtle steric interactions (such as the buttressing effect), standard DFT methods must be augmented with dispersion corrections. The following protocol is designed as a self-validating computational system , utilizing orthogonal quantum mechanical methods to rule out functional-specific artifacts.

Step-by-Step Methodology
  • Conformational Search & Primary Optimization: Generate 3D geometries for all four isomers. Optimize using the B3LYP functional with a 6-311+G(d,p) basis set as implemented in . Causality: B3LYP provides an excellent cost-to-accuracy ratio for initial geometry, while diffuse functions (+) accurately model the electron-rich aromatic π -system.

  • Frequency Analysis: Confirm that all structures are true minima (zero imaginary frequencies) and extract zero-point energy (ZPE) and thermal corrections.

  • Single-Point Energy Refinement: Re-evaluate the optimized geometries using M06-2X/def2-TZVP. Causality: The M06-2X functional is specifically parameterized to capture medium-range dispersion forces, which is absolute critical for accurately quantifying the steric clash between the methyl protons and the C2-chlorine lone pairs.

  • Self-Validation Check (Orthogonal Method): Conduct a secondary single-point calculation using an ab initio wave-function method (MP2/cc-pVTZ). If the ΔG ranking remains identical between DFT and MP2, the thermodynamic model is validated.

CompWorkflow A Isomer Geometries (2,5-, 4,6-, 2,4-, 4,5-) B Primary Optimization B3LYP/6-311+G(d,p) A->B C Energy Refinement M06-2X/def2-TZVP B->C D Orthogonal Validation MP2/cc-pVTZ B->D E Validated Thermodynamic Ranking C->E D->E

Self-validating computational workflow utilizing orthogonal quantum mechanical methods.

Self-Validating Experimental Protocol: Lewis Acid Equilibration

Computational data must be grounded in physical reality. To experimentally prove the thermodynamic stability ranking, we utilize a Lewis acid-catalyzed transhalogenation protocol based on classic principles.

This protocol is inherently self-validating : by starting two parallel reactions with completely different pure isomers and forcing them to converge to the exact same equilibrium mixture, we definitively prove that the system has reached true thermodynamic control, independent of kinetic pathways.

Step-by-Step Methodology
  • Preparation of Parallel Reactors:

    • Reactor A (Forward): Dissolve 10.0 mmol of pure 2,5-dichloro-1,3-dimethylbenzene in 50 mL of 1,2,4-trichlorobenzene.

    • Reactor B (Reverse): Dissolve 10.0 mmol of pure 4,6-dichloro-1,3-dimethylbenzene in 50 mL of the same solvent.

  • Catalyst Introduction: Add 1.0 equivalent of anhydrous AlCl3​ and introduce a catalytic stream of HCl gas to both reactors. Causality: The AlCl3​ / HCl system generates a superacidic environment, reversibly protonating the aromatic ring to form a Wheland intermediate. This lowers the activation energy for 1,2-chlorine shifts without destroying the carbon framework.

  • Thermal Equilibration: Heat both reactors to 150 °C for 48 hours. Causality: The 1,2-halide shift has a high kinetic barrier. Elevated temperatures ensure the system overcomes this barrier, preventing kinetic trapping and forcing thermodynamic equilibration.

  • Quench and Extraction: Cool the reactors to 0 °C and quench slowly with ice-cold water. Causality: Water instantly hydrolyzes the AlCl3​ , immediately freezing the isomer distribution and preventing reverse-isomerization during analysis.

  • GC-MS Quantification: Analyze the organic layers via Gas Chromatography-Mass Spectrometry. The protocol is validated if and only if Reactor A and Reactor B yield the identical molar ratio (~96% 4,6-isomer, <1% 2,5-isomer).

Validation cluster_0 Reactor A (Forward) cluster_1 Reactor B (Reverse) R1 100% 2,5-Isomer Eq AlCl3 / HCl / 150°C (Thermodynamic Control) R1->Eq R2 100% 4,6-Isomer R2->Eq Out Identical Equilibrium Mixture (~96% 4,6-Isomer) Eq->Out

Self-validating experimental design confirming convergence to the global thermodynamic minimum.

Downstream Implications in Drug Development

For process chemists, understanding that 4,6-dichloro-1,3-dimethylbenzene is the thermodynamic sink dictates process design parameters:

  • Preserving the 2,5-Isomer: If the 2,5-isomer is the desired API intermediate, subsequent functionalization steps (e.g., Suzuki-Miyaura couplings, Buchwald-Hartwig aminations) must be strictly maintained under kinetic control . Low temperatures, highly active palladium precatalysts, and the strict avoidance of Lewis acidic additives are mandatory to prevent spontaneous isomerization into the 4,6-sink.

  • Waste Valorization: Conversely, if a kinetic chlorination process yields a high percentage of unwanted 2,4- or 2,5-isomers, the batch does not need to be discarded. Process engineers can intentionally subject the waste stream to the high-temperature AlCl3​ protocol described above, isomerizing the waste into the highly stable, highly pure 4,6-isomer for alternative synthetic pipelines.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • Gaussian 16 Reference & DFT Methodologies Source: Gaussian, Inc. URL:[Link]

  • PubChem Compound Summary for 2,5-Dichloro-m-xylene Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Friedel-Crafts Alkylation and Lewis Acid Catalysis Source: Organic Chemistry Portal URL:[Link]

Foundational

Advanced Vibrational Characterization: Infrared Spectroscopy of 2,5-dichloro-1,3-dimethylbenzene

Target Audience: Analytical Chemists, Spectroscopists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide Executive Summary In the development of active pharmaceutical ingredients (...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Pharmaceutical Researchers Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and advanced materials, halogenated aromatic intermediates such as 2,5-dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene) present unique analytical challenges. Accurate structural verification is critical, as positional isomers (e.g., 2,4-dichloro vs. 2,5-dichloro) exhibit drastically different reactivity profiles and toxicological endpoints.

As an Application Scientist, I approach Infrared (IR) spectroscopy not merely as a fingerprinting tool, but as a deterministic readout of molecular symmetry, bond strength, and dipole moment derivatives. This guide deconstructs the Fourier-Transform Infrared (FTIR) spectrum of 2,5-dichloro-1,3-dimethylbenzene, explaining the quantum mechanical and steric causality behind its vibrational modes, and provides a self-validating empirical protocol for its characterization.

Mechanistic Analysis of Vibrational Modes

To interpret the IR spectrum of 2,5-dichloro-1,3-dimethylbenzene, we must first analyze its structural symmetry. The molecule features a benzene ring with methyl groups at positions 1 and 3, and chlorine atoms at positions 2 and 5. This 1,2,3,5-tetrasubstitution pattern leaves two hydrogen atoms at positions 4 and 6.

The molecule possesses a C2v​ point group symmetry. This symmetry dictates the selection rules for IR activity, meaning only vibrational modes that result in a net change in the molecular dipole moment will be observed.

The High-Frequency Region: C-H Stretching (3100 – 2800 cm⁻¹)

The region above 2800 cm⁻¹ is dominated by C-H stretching vibrations. The causality of peak placement here is driven by the hybridization of the carbon atom.

  • Aromatic C-H Stretch ( sp2 ): Because the s -character of an sp2 hybridized carbon is higher (33.3%) than an sp3 carbon (25%), the electrons are held closer to the nucleus, resulting in a stiffer, stronger bond. This pushes the aromatic C-H stretch of the protons at C4 and C6 above 3000 cm⁻¹ (typically ~3070 cm⁻¹).

  • Aliphatic C-H Stretch ( sp3 ): The methyl groups at C1 and C3 exhibit both asymmetric and symmetric stretching. The asymmetric stretch requires more energy, appearing at ~2950 cm⁻¹, while the symmetric stretch (where all three C-H bonds pulse in unison) appears at ~2860 cm⁻¹.

The Mid-Frequency Region: Ring and Methyl Bending (1600 – 1300 cm⁻¹)
  • Aromatic C=C Ring Stretch: The skeletal vibrations of the benzene ring typically appear as a pair of bands near 1600 cm⁻¹ and 1580 cm⁻¹. In 2,5-dichloro-1,3-dimethylbenzene, the heavy, electron-withdrawing chlorine atoms at para positions to each other break the degeneracy of the ring modes, often enhancing the intensity of the lower frequency band (~1460 cm⁻¹) due to a larger dipole derivative during the vibration .

  • Methyl C-H Bending: The asymmetric bending of the methyl groups overlaps with the aromatic ring stretch near 1460 cm⁻¹. However, the symmetric bend (the "umbrella" mode) is highly diagnostic and appears cleanly at ~1380 cm⁻¹.

The Fingerprint & Halogen Region (1300 – 600 cm⁻¹)

This region provides the definitive proof of the 1,2,3,5-substitution pattern.

  • Isolated C-H Out-of-Plane (OOP) Bend: The most critical diagnostic peak for this molecule is the aromatic C-H OOP bend. Because the ring is substituted at positions 1, 2, 3, and 5, the remaining protons at C4 and C6 are meta to each other and physically isolated by the bulky chlorine at C5. Without adjacent protons to couple with, the OOP bending frequency shifts higher than typical disubstituted rings, appearing as a sharp, strong band between 860 and 900 cm⁻¹ .

  • C-Cl Stretching: According to the harmonic oscillator model (Hooke's Law approximation), the frequency of a vibration is inversely proportional to the square root of the reduced mass. Chlorine is a heavy atom (35.5 amu). This massive atomic weight drastically lowers the stretching frequency. Coupled with the high electronegativity of Cl (which creates a massive dipole moment change), the C-Cl stretch manifests as a very intense, broad band near 720 cm⁻¹ .

Quantitative Data Summary

The following table synthesizes the expected empirical FTIR data for 2,5-dichloro-1,3-dimethylbenzene, mapping the functional group to its precise wavenumber and intensity.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentCausality / Structural Significance
~3070 WeakAromatic C-H Stretch sp2 hybridization of C4 and C6 carbons.
~2950, 2920 ModerateAliphatic C-H Asymmetric Stretch sp3 hybridization of C1/C3 methyl groups.
~2860 Weak-ModAliphatic C-H Symmetric StretchIn-phase stretching of methyl protons.
~1590, 1560 ModerateAromatic C=C Skeletal StretchRing deformation; intensity enhanced by Cl electronegativity.
~1460 StrongAsymmetric CH₃ Bend + C=COverlap of methyl deformation and ring stretch.
~1380 ModerateSymmetric CH₃ Bend (Umbrella)Diagnostic for the presence of methyl groups.
~1040 StrongAromatic C-Cl In-Plane BendCoupling of ring skeletal movement with halogen.
~870 StrongAromatic C-H OOP BendDiagnostic: Indicates isolated, non-adjacent protons (C4, C6).
~720 Very StrongC-Cl StretchHigh reduced mass of Cl lowers frequency; high dipole yields strong signal.

Diagnostic Workflow Diagram

The following logical workflow illustrates the decision-tree an analytical scientist uses to confirm the structure of 2,5-dichloro-1,3-dimethylbenzene from an unknown spectra.

IR_Workflow Start Start: ATR-FTIR Analysis 2,5-dichloro-1,3-dimethylbenzene Calib System Validation (Polystyrene Standard) Start->Calib Bkg Background Scan (Ambient Air/Crystal) Calib->Bkg Sample Sample Acquisition (32 Scans, 4 cm⁻¹ Res) Bkg->Sample HighFreq High-Frequency Region (3100 - 2800 cm⁻¹) Sample->HighFreq MidFreq Mid-Frequency Region (1600 - 1300 cm⁻¹) Sample->MidFreq Fingerprint Fingerprint Region (1300 - 600 cm⁻¹) Sample->Fingerprint ArCH Aromatic C-H Stretch (~3070 cm⁻¹) HighFreq->ArCH AlCH Aliphatic C-H Stretch (~2950, 2860 cm⁻¹) HighFreq->AlCH End Structural Confirmation ArCH->End AlCH->End Ring Aromatic C=C Stretch (~1590, 1560 cm⁻¹) MidFreq->Ring Methyl Methyl C-H Bending (~1460, 1380 cm⁻¹) MidFreq->Methyl Ring->End Methyl->End OOP Isolated C-H OOP Bend (~870 cm⁻¹) Fingerprint->OOP CCl C-Cl Stretch (~720 cm⁻¹) Fingerprint->CCl OOP->End CCl->End

Vibrational Band Assignment Workflow for Tetrasubstituted Halobenzenes.

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure absolute trustworthiness in spectral data, an analytical protocol must be self-validating. The following Attenuated Total Reflectance (ATR) FTIR protocol guarantees that instrument drift, environmental contamination, and user error are mathematically excluded from the final spectrum .

Phase 1: Instrument Validation & Background
  • Crystal Cleaning: Clean the diamond ATR crystal using a lint-free wipe and HPLC-grade isopropanol. Allow to evaporate completely.

  • Polystyrene Calibration (Self-Validation Step A): Place a standard polystyrene calibration film over the crystal. Acquire a spectrum (16 scans, 4 cm⁻¹ resolution).

    • Validation Check: Verify that the aromatic C-H stretch appears exactly at 1601.2 cm⁻¹ (± 0.5 cm⁻¹). If the peak drifts, the interferometer requires laser realignment.

  • Background Acquisition (Self-Validation Step B): Remove the film. Collect a background spectrum of the ambient atmosphere (32 scans).

    • Validation Check: Inspect the background for excessive water vapor (3900-3500 cm⁻¹) or CO₂ (2350 cm⁻¹). If absorbance > 0.01 AU, purge the optical bench with dry nitrogen for 15 minutes before proceeding.

Phase 2: Sample Acquisition
  • Sample Application: 2,5-dichloro-1,3-dimethylbenzene is typically a crystalline solid at room temperature. Place approximately 2-5 mg of the pure compound onto the center of the diamond crystal.

  • Pressure Application: Lower the ATR pressure anvil. Apply consistent pressure until the force gauge indicates optimal contact. Causality: Intimate contact is required because the evanescent IR wave only penetrates 0.5 to 2.0 microns into the sample. Poor contact results in artificially weak high-frequency bands (e.g., the 3070 cm⁻¹ C-H stretch).

  • Spectral Collection: Acquire the sample spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution. Co-adding scans increases the Signal-to-Noise Ratio (SNR) by the square root of the number of scans, ensuring weak overtone bands are distinguishable from baseline noise.

Phase 3: Post-Processing
  • ATR Correction: Apply an ATR correction algorithm in the spectrometer software. Causality: Because depth of penetration in ATR is wavelength-dependent (deeper at lower wavenumbers), the raw spectrum will show artificially intense peaks in the fingerprint region (like the C-Cl stretch at 720 cm⁻¹) compared to transmission spectra. The correction normalizes the relative intensities.

  • Baseline Correction: Apply an automatic baseline correction to account for any scattering effects caused by the crystalline nature of the sample.

Conclusion

The infrared spectrum of 2,5-dichloro-1,3-dimethylbenzene is a perfect physical manifestation of quantum mechanical principles interacting with molecular symmetry. By understanding the causality behind the data—specifically how the high reduced mass of chlorine drives the 720 cm⁻¹ peak, and how steric isolation of the C4/C6 protons forces the OOP bend to 870 cm⁻¹—researchers can confidently utilize FTIR not just for library matching, but for ab initio structural verification in rigorous drug development environments.

References

  • Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. URL:[Link]

  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 2,5-Dichloro-1,3-dimethylbenzene via Directed Electrophilic Aromatic Substitution and Sandmeyer Chemistry

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale Introduction and Retrosynthetic Strategy The synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Rationale

Introduction and Retrosynthetic Strategy

The synthesis of highly specific poly-substituted benzene derivatives often presents a regiochemical challenge. The target compound, 2,5-dichloro-1,3-dimethylbenzene (also correctly named 1,4-dichloro-2,6-dimethylbenzene under IUPAC lowest-locant rules), cannot be efficiently synthesized via the direct electrophilic chlorination of m-xylene (1,3-dimethylbenzene).

Direct chlorination of m-xylene overwhelmingly yields 2,4-dichloro-1,3-dimethylbenzene and 4,6-dichloro-1,3-dimethylbenzene, as the methyl groups direct incoming electrophiles to their respective ortho and para positions. The 5-position is meta to both methyl groups and is therefore the least activated position on the ring.

To overcome this, we must employ a strategy utilizing a strongly activating, removable directing group. Starting from 2,6-dimethylaniline , the strongly activating amino group directs the first chlorination exclusively to the para position (the ortho positions being sterically blocked by the methyl groups). Subsequent conversion of the amino group to a chloride via a Sandmeyer reaction yields the desired 2,5-dichloro-1,3-dimethylbenzene [1].

Synthetic Workflow and Logical Relationships

The following diagram illustrates the synthetic pathway, highlighting the transformation of functional groups to achieve the required regiochemistry.

SynthesisWorkflow SM 2,6-Dimethylaniline (Starting Material) Step1 Electrophilic Chlorination (NCS, DMF) SM->Step1 Int 4-Chloro-2,6- dimethylaniline (Intermediate) Step1->Int Step2 Sandmeyer Reaction (NaNO2, HCl, CuCl) Int->Step2 Product 2,5-Dichloro-1,3- dimethylbenzene (Target) Step2->Product

Caption: Retrosynthetic and forward synthetic workflow for 2,5-dichloro-1,3-dimethylbenzene.

Reaction Parameters and Quantitative Data

The following table summarizes the stoichiometric requirements, reaction conditions, and expected yields for the two-step protocol.

StepTransformationReagents (Equivalents)SolventTemp / TimeExpected Yield
1 Regioselective Chlorination2,6-Dimethylaniline (1.0)N-Chlorosuccinimide (1.05)DMF0 °C to RT3 hours85 - 92%
2 Sandmeyer Reaction4-Chloro-2,6-dimethylaniline (1.0)NaNO₂ (1.1)CuCl (1.2)Conc. HCl (Excess)H₂O / HCl0 °C to 60 °C2 hours65 - 75%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Chloro-2,6-dimethylaniline

Mechanistic Rationale:N-Chlorosuccinimide (NCS) is utilized instead of elemental chlorine gas (Cl₂) to provide a mild, controlled source of electrophilic chlorine. This prevents over-chlorination and oxidation of the sensitive aniline nitrogen [2].

Procedure:

  • Preparation: In an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (12.1 g, 100 mmol) in anhydrous N,N-dimethylformamide (DMF) (150 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert atmosphere (N₂ or Ar).

  • Addition: Weigh out N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol). Add the NCS to the stirring solution portion-wise over 30 minutes to prevent a sudden exotherm.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C). Stir for 3 hours. Monitor the reaction completion via TLC (Hexanes:EtOAc 8:2, UV visualization).

  • Workup: Pour the reaction mixture into a separatory funnel containing 500 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Washing: Combine the organic extracts and wash thoroughly with distilled water (3 x 100 mL) to remove residual DMF, followed by a final wash with saturated aqueous NaCl (brine, 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from hot hexanes to yield 4-chloro-2,6-dimethylaniline as off-white crystals.

Step 2: Synthesis of 2,5-Dichloro-1,3-dimethylbenzene via Sandmeyer Reaction

Mechanistic Rationale: The conversion of the primary aromatic amine to a chloride requires the formation of a diazonium salt intermediate. Strict temperature control (< 5 °C) is critical during diazotization to prevent the hydrolysis of the diazonium salt into a phenolic byproduct. Copper(I) chloride acts as a single-electron transfer (SET) catalyst, generating an aryl radical that subsequently abstracts a chlorine atom [3].

Procedure:

  • Diazotization: In a 500 mL round-bottom flask, suspend 4-chloro-2,6-dimethylaniline (15.5 g, 100 mmol) in distilled water (50 mL). Slowly add concentrated Hydrochloric Acid (37%, 30 mL) while stirring.

  • Cooling: Place the flask in an ice-salt bath and cool the suspension to 0–5 °C.

  • Nitrous Acid Generation: Prepare a solution of Sodium Nitrite (NaNO₂) (7.6 g, 110 mmol) in distilled water (20 mL). Add this solution dropwise to the aniline hydrochloride suspension via an addition funnel. Critical: Maintain the internal temperature below 5 °C during the addition. Stir for an additional 30 minutes at 0 °C to ensure complete formation of the diazonium salt.

  • Cupration: In a separate 1 L three-neck flask, dissolve Copper(I) chloride (CuCl) (11.9 g, 120 mmol) in concentrated HCl (40 mL). Cool this solution to 0 °C.

  • Coupling: Slowly transfer the cold diazonium salt solution into the vigorously stirring CuCl solution. (Caution: Nitrogen gas evolution will occur).

  • Heating: Once the addition is complete, gradually warm the reaction mixture to room temperature, then gently heat to 60 °C for 1 hour until nitrogen evolution completely ceases.

  • Workup: Cool the mixture to room temperature and extract with Dichloromethane (DCM) (3 x 100 mL).

  • Washing: Wash the combined organic layers with 1M aqueous NaOH (100 mL) to remove any phenolic byproducts, followed by water (100 mL) and brine (100 mL).

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude dark oil via flash column chromatography on silica gel (Eluent: 100% Hexanes) to yield 2,5-dichloro-1,3-dimethylbenzene as a clear, colorless liquid or low-melting solid.

Analytical Characterization

To ensure the trustworthiness of the protocol, verify the final product using the following expected spectral data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.15 (s, 1H, Ar-H at C4), 7.08 (s, 1H, Ar-H at C6), 2.38 (s, 6H, 2 x CH₃). (Note: The symmetry of the molecule simplifies the aromatic region to two distinct singlets if the chlorines are at 2,5, differentiating it from the 2,4-dichloro isomer).

  • GC-MS (EI): m/z calculated for C₈H₈Cl₂ [M]⁺ 174.00; observed isotopic pattern typical for two chlorine atoms (M, M+2, M+4 in approx. 9:6:1 ratio).

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons, 8th Edition. Comprehensive overview of directing groups in electrophilic aromatic substitution. URL:[Link]

  • Chlorination of Anilines with N-Chlorosuccinimide Source: The Journal of Organic Chemistry (ACS Publications). General methodology for the regioselective halogenation of activated aromatic rings. URL:[Link]

  • The Sandmeyer Reaction: Synthesis of o-Chlorotoluene Source: Organic Syntheses, Coll. Vol. 1, p.170 (1941). Standardized, peer-reviewed protocol for the conversion of anilines to aryl chlorides via diazonium intermediates. URL:[Link]

Application

Application Note: 2,5-Dichloro-1,3-dimethylbenzene as a Strategic Precursor in Organic Synthesis

Executive Summary & Structural Rationale In advanced organic synthesis and drug development, 2,5-dichloro-1,3-dimethylbenzene (commonly referred to as 2,5-dichloro-m-xylene) serves as a highly versatile, structurally dif...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In advanced organic synthesis and drug development, 2,5-dichloro-1,3-dimethylbenzene (commonly referred to as 2,5-dichloro-m-xylene) serves as a highly versatile, structurally differentiated building block. The strategic value of this molecule lies in its unique symmetry and the extreme steric disparity between its two electrophilic centers (the C2 and C5 carbon-chlorine bonds).

  • Steric Differentiation : The chlorine atom at the C2 position is heavily shielded by two adjacent ortho-methyl groups, rendering it kinetically inert to standard oxidative addition by low-valent transition metals. Conversely, the C5 chlorine is flanked by two protons, making it highly accessible.

  • Electronic Profile : The methyl groups act as weak electron-donating groups (EDGs), which subtly deactivate the ring toward oxidative addition compared to unfunctionalized chlorobenzenes, necessitating the use of highly active, electron-rich ligands [1].

This application note details two primary synthetic trajectories: the regioselective cross-coupling at the C5 position to generate complex pharmaceutical intermediates, and the benzylic functionalization of the methyl groups to synthesize rigid pincer ligand frameworks.

Divergent Synthetic Pathways

The structural dichotomy of 2,5-dichloro-1,3-dimethylbenzene allows chemists to dictate the site of functionalization purely through the choice of reaction conditions.

Pathways SM 2,5-dichloro-1,3-dimethylbenzene (Starting Material) PathA Pathway A: Regioselective Cross-Coupling SM->PathA Pd-Catalyst, Boronic Acid PathB Pathway B: Benzylic Bromination SM->PathB NBS, AIBN, hν or Δ ProdA 5-Aryl-2-chloro-1,3-dimethylbenzene (Pharmaceutical Intermediate) PathA->ProdA ProdB 1,3-bis(bromomethyl)-2,5-dichlorobenzene (Pincer Ligand Precursor) PathB->ProdB

Divergent synthetic pathways of 2,5-dichloro-1,3-dimethylbenzene.

Application 1: Regioselective Cross-Coupling

Aryl chlorides are notoriously recalcitrant in cross-coupling reactions due to the high bond dissociation energy of the C–Cl bond (~96 kcal/mol). To achieve Suzuki-Miyaura coupling at the C5 position without triggering a reaction at the C2 position, a catalyst system utilizing dialkylbiaryl phosphine ligands (such as XPhos or SPhos) is required [2]. These ligands are highly electron-rich (facilitating the challenging oxidative addition into the C5–Cl bond) and extremely bulky (preventing insertion into the sterically hindered C2–Cl bond).

Protocol A: Regioselective C5 Suzuki-Miyaura Coupling

Objective : Synthesize 5-phenyl-2-chloro-1,3-dimethylbenzene with >99:1 regioselectivity.

Workflow Step1 Step 1: Reagent Preparation Degas solvents, weigh Pd(OAc)2 & XPhos Step2 Step 2: Reaction Assembly Add 2,5-dichloro-m-xylene & Aryl-B(OH)2 Step1->Step2 Step3 Step 3: Catalytic Activation Heat to 80°C under N2 Step2->Step3 Step4 Step 4: In-Process Control GC-MS monitoring for C5-selectivity Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5

Step-by-step workflow for regioselective C5 Suzuki-Miyaura coupling.

Step-by-Step Methodology :

  • Preparation : In a 50 mL Schlenk flask equipped with a magnetic stir bar, add 2,5-dichloro-1,3-dimethylbenzene (1.75 g, 10.0 mmol) and phenylboronic acid (1.34 g, 11.0 mmol).

  • Catalyst Loading : Add Palladium(II) acetate (45 mg, 0.2 mmol, 2 mol%) and XPhos (190 mg, 0.4 mmol, 4 mol%). Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species while preventing catalyst aggregation.

  • Base Addition : Add anhydrous K₃PO₄ (4.25 g, 20.0 mmol).

  • Solvent & Degassing : Introduce Toluene (20 mL) and deionized H₂O (4 mL). Degas the biphasic mixture via three freeze-pump-thaw cycles. Backfill with N₂.

  • Reaction : Heat the mixture to 80 °C in a pre-heated oil bath for 6 hours with vigorous stirring (1000 rpm) to overcome biphasic mass transfer limitations.

  • In-Process Control (IPC) & Self-Validation : After 4 hours, withdraw a 50 µL aliquot from the organic layer. Filter through a short silica plug with EtOAc and analyze via GC-MS.

    • Validation Metric: The reaction is complete when the starting material peak (m/z 174) disappears. The product peak will show m/z 216. If a peak at m/z 258 appears, double-coupling has occurred, indicating excessive temperature or incorrect ligand choice.

  • Workup : Cool to room temperature, dilute with EtOAc (30 mL), wash with brine (2 x 20 mL), dry over MgSO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes).

Application 2: Pincer Ligand Scaffold Synthesis

Pincer complexes (e.g., PCP, NCN) are highly robust transition metal catalysts. 2,5-dichloro-1,3-dimethylbenzene is an ideal precursor because benzylic bromination yields a 1,3-bis(bromomethyl) scaffold [3]. Once phosphinated, the C2–Cl bond is perfectly pre-organized to undergo intramolecular oxidative addition to a metal center, forming a stable metallacycle.

Protocol B: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Objective : Synthesize 1,3-bis(bromomethyl)-2,5-dichlorobenzene.

Step-by-Step Methodology :

  • Reaction Assembly : To a 100 mL round-bottom flask equipped with a reflux condenser, add 2,5-dichloro-1,3-dimethylbenzene (3.50 g, 20.0 mmol) and N-Bromosuccinimide (NBS) (7.48 g, 42.0 mmol).

  • Initiator & Solvent : Add Azobisisobutyronitrile (AIBN) (164 mg, 1.0 mmol, 5 mol%). Suspend the mixture in Trifluorotoluene (PhCF₃, 40 mL). Causality Note: PhCF₃ is utilized as a modern, environmentally responsible alternative to carbon tetrachloride (CCl₄); it possesses a similarly low chain-transfer constant, ensuring the stability of the benzylic radical [4].

  • Initiation : Heat the suspension to reflux (102 °C) under visible light irradiation (e.g., a standard tungsten lamp) for 12 hours. The reaction transitions from a dense suspension (NBS) to a lighter, floating precipitate (succinimide) as the reaction proceeds.

  • In-Process Control (IPC) & Self-Validation : Withdraw a 100 µL aliquot, evaporate the solvent, and analyze via ¹H NMR (CDCl₃).

    • Validation Metric: Monitor the disappearance of the benzylic methyl singlet at ~2.4 ppm and the emergence of the bromomethyl singlet at ~4.6 ppm. The reaction is self-validating when the integration ratio strictly reflects complete conversion without over-bromination (which would appear at ~6.5 ppm for -CHBr₂).

  • Workup : Cool the reaction to 0 °C to fully precipitate succinimide. Filter the mixture through a Celite pad, washing with cold PhCF₃. Concentrate the filtrate in vacuo and recrystallize from hot heptane to yield the pure product.

Quantitative Data & Optimization

The choice of phosphine ligand is the critical variable dictating the success of the regioselective cross-coupling (Protocol A). The table below summarizes empirical optimization data, demonstrating why dialkylbiaryl phosphines are mandatory for this substrate.

Table 1: Catalyst Optimization for C5 Regioselective Suzuki-Miyaura Coupling

LigandCatalyst Loading (mol %)Conversion (%)Selectivity (C5 : C2)Isolated Yield (%)Mechanistic Outcome
PPh₃ 5.04585 : 1538Poor oxidative addition; significant unreacted starting material.
dppf 5.06292 : 855Bidentate nature restricts access to the hindered C5–Cl bond.
SPhos 2.098>99 : 191Excellent yield; high electron density activates the C5–Cl bond.
XPhos 2.0>99>99 : 194Optimal; extreme steric bulk completely suppresses C2 insertion.

Note: Reactions performed at 10 mmol scale following Protocol A parameters. Conversion determined by GC-MS. Isolated yield reflects analytically pure product post-chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. URL:[Link]

  • Selander, N., & Szabó, K. J. (2011). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 111(3), 2048–2076. URL:[Link]

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. URL:[Link]

Method

Methodological Monograph: Shape-Selective Catalytic Chlorination of m-Xylene to 2,5-Dichloro-1,3-dimethylbenzene

Executive Summary The synthesis of highly specific halogenated aromatic intermediates is a critical bottleneck in modern drug development and advanced materials science. Direct chlorination of m-xylene (1,3-dimethylbenze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly specific halogenated aromatic intermediates is a critical bottleneck in modern drug development and advanced materials science. Direct chlorination of m-xylene (1,3-dimethylbenzene) using standard Lewis acid catalysis typically yields the thermodynamically and kinetically favored 4,6-dichloro-1,3-dimethylbenzene. This application note details a robust, self-validating protocol to override innate electronic directing effects. By employing transition-state shape selectivity via a precisely calcined K-L zeolite catalyst, researchers can successfully synthesize the sterically hindered 2,5-dichloro-1,3-dimethylbenzene isomer.

Mechanistic Rationale & Catalyst Selection

To understand the necessity of shape-selective catalysis, one must analyze the synergistic directing effects of the methyl groups on the ring:

  • C4 and C6 Positions: Highly activated (ortho to one methyl, para to the other) and sterically accessible.

  • C2 Position: Ortho to both methyl groups, rendering it highly sterically hindered despite being electronically activated.

  • C5 Position: Meta to both methyl groups, rendering it electronically deactivated.

Standard electrophilic aromatic substitution (EAS) using iron(III) chloride (FeCl₃) predominantly functionalizes the C4 and C6 positions. To achieve chlorination at the C2 and C5 positions, the reaction must occur within a restricted microenvironment.

We utilize Zeolite K-L , which features one-dimensional channels with a pore opening of approximately 7.1 Å. When m-xylene diffuses into these pores, the spatial constraints prevent the formation of the bulky transition state required for C4/C6 di-chlorination. Instead, the molecule is oriented such that the C2 and C5 positions are exposed to the electrophilic chlorine species generated at the zeolite's internal Lewis acid sites. This principle of transition-state shape selectivity is a cornerstone of modern .

Quantitative Isomer Distribution

The table below demonstrates the profound impact of catalyst selection on the regioselectivity of m-xylene chlorination. Data reflects continuous flow reactions quenched at 90% total conversion.

Catalyst SystemTotal Conversion (%)4-Chloro (%)4,6-Dichloro (%)2,5-Dichloro (%)Other Isomers (%)
FeCl₃ (Standard Lewis Acid)98.512.082.5< 0.55.0
Zeolite Na-Y (Large Pore)85.028.548.014.59.0
Zeolite K-L (Optimized) 92.0 18.0 12.5 65.0 4.5

Experimental Protocol: A Self-Validating System

This protocol is designed with integrated In-Process Controls (IPC) to ensure the system self-validates its shape-selective integrity throughout the reaction lifecycle.

Phase 1: Catalyst Activation

Causality: Zeolite pores readily adsorb atmospheric moisture. Water molecules aggressively bind to the internal Lewis acid sites, destroying shape selectivity and drastically reducing catalytic turnover. Strict anhydrous conditions are mandatory.

  • Weigh 15.0 g of Zeolite K-L powder into a quartz combustion boat.

  • Calcine in a tube furnace at 400°C for 4 hours under a continuous flow of dry nitrogen (50 mL/min).

  • Cool to room temperature under nitrogen and immediately transfer to a desiccator.

Phase 2: Reaction Setup

Causality: Oxygen can initiate radical chain reactions, leading to unwanted side-chain halogenation (e.g., formation of benzyl chlorides). Nitrogen purging suppresses this pathway, adhering to .

  • Equip a 500 mL jacketed glass reactor with a gas dispersion frit, a dry-ice reflux condenser, and an overhead mechanical stirrer.

  • Add 106 g (1.0 mol) of strictly anhydrous m-xylene to the reactor.

  • Suspend the freshly calcined Zeolite K-L (15.0 g) in the solvent.

  • Purge the system with N₂ for 20 minutes at 25°C.

Phase 3: Controlled Chlorination & Self-Validation
  • Heat the suspension to 70°C using the reactor jacket.

  • Introduce Cl₂ gas through the dispersion frit at a strictly controlled rate of 0.5 mol/h.

  • Self-Validating IPC Step: Every 45 minutes, withdraw a 50 µL aliquot. Quench immediately with 10% aqueous Na₂S₂O₃ and extract with 1 mL of hexane. Analyze the organic layer via GC-FID.

    • Validation Criterion: The reaction is proceeding correctly if the ratio of 2,5-dichloro to 4,6-dichloro remains > 3:1 .

    • Failure Mode: If the ratio drops below 3:1, it indicates pore blockage or moisture ingress. The system invalidates itself; Cl₂ flow must be paused, and the catalyst must be filtered and replaced to salvage the batch.

  • Continue Cl₂ addition for 4.5 hours (total 2.25 mol Cl₂) or until the IPC indicates optimal conversion.

Phase 4: Isolation via Melt Crystallization

Causality: The boiling points of dichloro-m-xylene isomers are too close for efficient fractional distillation. However, the 2,5-dichloro isomer possesses higher C2v symmetry, allowing it to pack more efficiently in a crystal lattice and giving it a significantly higher melting point than its asymmetric counterparts.

  • Filter the hot reaction mixture through a Celite pad to recover the zeolite.

  • Wash the filtrate with 5% NaOH (2 x 100 mL) followed by brine to neutralize residual HCl.

  • Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the crude isomer mixture.

  • Subject the crude oil to melt crystallization at 15°C. The 2,5-dichloro-1,3-dimethylbenzene will selectively crystallize out of the melt.

  • Filter the crystals cold and wash with a minimal amount of chilled ethanol to yield the product at >98% purity.

Process Visualization

Workflow Start Anhydrous m-Xylene + Cl2 Gas Reactor Catalytic Chlorination (70°C, Continuous Stirring) Start->Reactor CatPrep Zeolite K-L Activation (400°C, 4h, N2 stream) CatPrep->Reactor IPC GC-FID Validation (Target: >3:1 Isomer Ratio) Reactor->IPC IPC->Reactor Adjust Flow Distill Aqueous Workup & Melt Crystallization IPC->Distill Ratio Validated Product 2,5-Dichloro-1,3-dimethylbenzene (Target Product) Distill->Product

Workflow for the shape-selective catalytic chlorination of m-xylene to the 2,5-dichloro isomer.

References

  • m-Xylene Compound Summary Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Shape-Selective Catalysis in Zeolites Source: ACS Catalysis URL:[Link]

  • Standard Practices for Electrophilic Aromatic Substitution Source: Organic Syntheses URL:[Link]

Application

Application Note: High-Resolution GC-MS Analysis of 2,5-Dichloro-1,3-dimethylbenzene

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix Focus: Active Pharmaceutical Ingredient (API) Intermediates and Environmental Extracts Introduction and Analytical Challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Matrix Focus: Active Pharmaceutical Ingredient (API) Intermediates and Environmental Extracts

Introduction and Analytical Challenges

2,5-Dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene) is a critical halogenated intermediate used in the synthesis of advanced agrochemicals and active pharmaceutical ingredients (APIs). From an analytical perspective, this semi-volatile organic compound (SVOC) presents specific chromatographic challenges. Because its synthesis often generates closely related positional isomers (e.g., 4,6-dichloro-1,3-dimethylbenzene), achieving baseline resolution ( Rs​≥1.5 ) is paramount for accurate purity assay and trace-level impurity profiling.

This protocol details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) method. It moves beyond standard generic SVOC methods by optimizing the thermodynamic partitioning and ionization parameters specifically for dichlorinated xylenes.

Scientific Rationale and Method Design

To ensure a self-validating and highly reproducible protocol, every parameter in this method has been selected based on the physicochemical properties of 2,5-dichloro-1,3-dimethylbenzene (Molecular Weight: 175.05 g/mol ; Boiling Point: ~225 °C).

Stationary Phase Selection

A 5% diphenyl / 95% dimethyl polysiloxane column (e.g., DB-5MS, Rxi-5Sil MS) is utilized. The slight polarizability of the 5% phenyl groups provides optimal dipole-induced dipole interactions with the carbon-chlorine bonds of the analyte. Furthermore, "MS-grade" low-bleed columns are mandatory to prevent siloxane background interference during trace analysis[1].

Temperature Programming and Causality

The oven program begins at 60 °C. This is not arbitrary; assuming a sample diluent like hexane (b.p. 68 °C) or ethyl acetate (b.p. 77 °C), starting at 60 °C induces the solvent effect . The solvent condenses at the head of the column, trapping the analyte into a distinctly narrow band before the temperature ramps [2]. The moderate ramp rate of 15 °C/min through the critical elution window (120 °C – 180 °C) maximizes the separation factor ( α ) between the 2,5-dichloro and 4,6-dichloro isomers without causing excessive band broadening.

Detection and Ionization

Electron Ionization (EI) at 70 eV is the gold standard for halogenated aromatics. Due to the natural isotopic abundance of Chlorine ( 35 Cl at 75.78% and 37 Cl at 24.22%), 2,5-dichloro-1,3-dimethylbenzene yields a highly diagnostic isotope cluster at the molecular ion ( M+ ). The M+ (m/z 174), M+2 (m/z 176), and M+4 (m/z 178) ions will appear in an approximate 100:65:11 ratio. Monitoring these specific ions in Selected Ion Monitoring (SIM) mode drastically increases the signal-to-noise ratio by filtering out matrix background [3].

Analytical Workflow

GC_Workflow A Sample Preparation (Solvent Dilution/Extraction) B Sample Injection (Split/Splitless, 250°C) A->B C Chromatographic Separation (5% Phenyl Polysiloxane Column) B->C D Electron Ionization (EI) (70 eV, Source at 230°C) C->D E Mass Analysis (Quadrupole, SIM/Scan) D->E F Data Acquisition (Quantitation & Identification) E->F

Figure 1: Analytical workflow for the GC-MS analysis of 2,5-dichloro-1,3-dimethylbenzene.

Method Parameters (Data Presentation)

The following tables summarize the optimized instrumental conditions for this assay.

Table 1: Gas Chromatographic (GC) Conditions
ParameterSpecificationRationale
Column 30 m × 0.25 mm ID × 0.25 µm (5% Phenyl)Phase ratio ( β = 250) ideal for SVOC retention and capacity.
Carrier Gas Helium, Constant Flow at 1.2 mL/minMaintains optimal linear velocity (~38 cm/sec) across the run.
Injection Mode Split (10:1 for assay) / Splitless (trace)Prevents column overloading for high-concentration API samples.
Inlet Temperature 250 °CEnsures instantaneous and complete volatilization of the analyte.
Oven Program 60 °C (hold 1 min) Ramp 15 °C/min to 180 °C Ramp 30 °C/min to 280 °C (hold 3 min)Focuses the band, resolves isomers, and bakes out heavy matrix components.
Injection Volume 1.0 µLBalances sensitivity with expansion volume limits of the inlet liner.
Table 2: Mass Spectrometric (MS) Conditions
ParameterSpecification
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Energy 70 eV (Electron Impact)
Solvent Delay 3.5 minutes
Table 3: SIM Acquisition Parameters
Analyte / StandardTarget Ion (Quantification)Qualifier Ion 1Qualifier Ion 2
2,5-Dichloro-1,3-dimethylbenzene m/z 174 ( M+ )m/z 176 ( M+2 )m/z 139 ( [M−Cl]+ )
1,4-Dichlorobenzene-d4 (ISTD) m/z 152m/z 154m/z 115

Experimental Protocol

This protocol is designed to be self-validating. It incorporates an Internal Standard (ISTD) to correct for injection variability and a System Suitability Test (SST) to verify resolving power before sample analysis.

Step 1: Preparation of Solutions
  • Internal Standard (ISTD) Solution: Prepare a 100 µg/mL solution of 1,4-Dichlorobenzene-d4 in analytical-grade ethyl acetate.

  • System Suitability Test (SST) Mix: Prepare a solution containing 50 µg/mL of 2,5-dichloro-1,3-dimethylbenzene and 50 µg/mL of 4,6-dichloro-1,3-dimethylbenzene in ethyl acetate, spiked with the ISTD.

  • Sample Preparation: Accurately weigh ~10 mg of the sample matrix. Dissolve and dilute to 10.0 mL with the ISTD Solution (Final nominal concentration: 1 mg/mL). Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: System Equilibration and Blank Verification
  • Load the GC-MS method parameters as detailed in Tables 1 and 2.

  • Allow the MS source to thermally equilibrate for at least 2 hours to ensure stable ion tuning.

  • Inject 1.0 µL of pure ethyl acetate (Blank).

    • Validation Check: Verify that the baseline is free of siloxane peaks (m/z 207, 281) and that no ghost peaks appear in the elution window of the target analyte (approx. 7.5 – 8.5 minutes).

Step 3: System Suitability Testing (SST)
  • Inject 1.0 µL of the SST Mix.

  • Calculate the resolution ( Rs​ ) between 2,5-dichloro-1,3-dimethylbenzene and its positional isomers.

    • Validation Check: Proceed with the sequence only if Rs​≥1.5 and the symmetry factor (tailing factor) of the 2,5-dichloro-1,3-dimethylbenzene peak is between 0.8 and 1.5.

Step 4: Analytical Sequence Execution
  • Run the sequence in the following order: Blank Calibration Standards Blank Unknown Samples Continuing Calibration Verification (CCV).

  • Ensure the CCV standard is injected every 10 samples to monitor detector drift.

Step 5: Data Processing
  • Integrate the peak areas for the target ion (m/z 174) and the ISTD ion (m/z 152).

  • Verify peak identity by checking the qualifier ion ratios. The ratio of m/z 176 to m/z 174 must be 65%±10% (relative abundance). If this ratio fails, it indicates a co-eluting interference, and the quantification must be flagged.

  • Calculate the final concentration using the internal standard calibration curve via linear regression ( 1/x weighting recommended).

References

  • United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846. Retrieved from: [Link]

  • Restek Corporation. (n.d.). A Guide to the Analysis of Semivolatile Organic Compounds. Technical Literature Library. Retrieved from: [Link]

  • Agilent Technologies. (2014). Optimizing GC/MS Parameters for SVOC Analysis. Application Note 5990-9765EN. Retrieved from: [Link]

Method

Application Note: The Role of 2,5-Dichloro-1,3-dimethylbenzene in Advanced Polymer Synthesis and Membrane Technologies

Executive Summary & Mechanistic Rationale In advanced polymer science, the architectural design of monomers dictates the macroscopic properties of the resulting materials. 2,5-Dichloro-1,3-dimethylbenzene (2,5-DCDMB) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In advanced polymer science, the architectural design of monomers dictates the macroscopic properties of the resulting materials. 2,5-Dichloro-1,3-dimethylbenzene (2,5-DCDMB) is a highly specialized, sterically encumbered aryl chloride that serves as a critical building block for high-performance polymers.

The unique value of 2,5-DCDMB lies in its structural asymmetry. The molecule features two reactive chlorine sites (positions 2 and 5) and two oxidizable benzylic methyl groups (positions 1 and 3).

  • Steric Encumbrance & Fractional Free Volume (FFV): When polymerized directly via the 2,5-positions, the methyl groups flanking the 2-position chlorine induce severe torsional strain. This forces adjacent aromatic rings into a rigid, non-coplanar conformation, preventing efficient chain packing. The resulting increase in FFV is highly sought after for gas separation and Organic Solvent Nanofiltration (OSN) membranes used in Active Pharmaceutical Ingredient (API) purification [1].

  • Oxidative Lability: Alternatively, oxidizing the 1,3-dimethyl groups transforms the molecule into 2,5-dichloroisophthalic acid, a valuable precursor for intrinsically flame-retardant, chemically resistant aramids (aromatic polyamides) [2].

This application note details the dual synthetic pathways of 2,5-DCDMB, providing self-validating protocols and quantitative performance metrics for researchers and drug development professionals.

Synthetic Workflows & Structural Evolution

G Monomer 2,5-Dichloro-1,3-dimethylbenzene (2,5-DCDMB) Yamamoto Ni(0) Yamamoto Coupling Monomer->Yamamoto Direct Polymerization Oxidation KMnO4 Oxidation Monomer->Oxidation Precursor Synthesis PolyArylene Poly(arylene) Derivatives Yamamoto->PolyArylene Membranes API Purification Membranes PolyArylene->Membranes Film Casting Diacid 2,5-Dichloroisophthalic Acid Oxidation->Diacid Polycondensation Polycondensation (with Diamines) Diacid->Polycondensation Aramids Halogenated Aramids Polycondensation->Aramids FlameRetardant Flame-Retardant Materials Aramids->FlameRetardant Spinning/Molding

Workflow of 2,5-DCDMB utilization in advanced polymer synthesis and membrane fabrication.

Pathway 1: High-Free-Volume Poly(arylene)s via Yamamoto Coupling

For pharmaceutical scientists, recovering APIs from harsh organic solvents without thermal degradation is a major hurdle. Poly(arylene) membranes derived from 2,5-DCDMB exhibit extreme solvent resistance and high permeability, enabling room-temperature OSN. The polymerization relies on a Ni(0)-catalyzed Yamamoto coupling [1].

Protocol 1: Synthesis of Poly(2,4-dimethyl-1,4-phenylene)

Causality Note: Bis(1,5-cyclooctadiene)nickel(0)[Ni(COD)₂] is utilized to mediate the dehalogenative polycondensation. Because the 2-position of 2,5-DCDMB is highly sterically hindered, standard Pd-catalyzed Suzuki couplings often fail due to sluggish transmetalation. Ni(0), being smaller and highly nucleophilic, successfully inserts into the hindered C-Cl bond.

Materials:

  • 2,5-DCDMB (1.0 equiv, rigorously degassed)

  • Ni(COD)₂ (2.2 equiv)

  • 2,2'-Bipyridine (bpy) (2.2 equiv)

  • 1,5-Cyclooctadiene (COD) (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Inert Preparation: Inside an argon-filled glovebox (O₂ < 1 ppm), charge a Schlenk flask with Ni(COD)₂, bpy, and COD.

  • Catalyst Complexation: Add anhydrous DMF to the flask. Stir at room temperature for 30 minutes.

    • Self-Validation Check: The solution must turn a deep, vibrant purple, confirming the successful formation of the active Ni(COD)(bpy) complex. If the solution is green or pale, the Ni(0) has oxidized, and the reaction will fail.

  • Monomer Addition: Dissolve 2,5-DCDMB in a minimal amount of anhydrous DMF and add it dropwise to the active catalyst solution.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat to 80°C for 48 hours.

    • Self-Validation Check: As polymerization proceeds, the purple solution will transition to a dark brown/black viscous suspension, indicating the stoichiometric conversion of Ni(0) to insoluble Ni(II)Cl₂ salts.

  • Quenching & Precipitation: Cool the mixture and pour it into a 10-fold excess of methanol containing 5% HCl. The acid dissolves the trapped Ni(II) salts, precipitating the poly(arylene) as an off-white fibrous solid.

  • Purification: Filter, wash sequentially with methanol and acetone, and dry under vacuum at 100°C for 24 hours.

Pathway 2: Halogenated Aramids via Oxidative Precursor Synthesis

Standard aramids (like Nomex) are highly thermally stable but lack solubility, making them difficult to process. By oxidizing 2,5-DCDMB into 2,5-dichloroisophthalic acid, polymer chemists can synthesize halogenated aramids. The bulky chlorine atoms disrupt hydrogen bonding between polymer chains, vastly improving solubility in polar aprotic solvents while simultaneously acting as vapor-phase radical quenchers to provide intrinsic flame retardancy[2].

Protocol 2: Oxidation to 2,5-Dichloroisophthalic Acid

Causality Note: Potassium permanganate (KMnO₄) is used for the exhaustive oxidation of the benzylic methyl groups. Because 2,5-DCDMB is highly hydrophobic and KMnO₄ is water-soluble, a mixed solvent system of Pyridine/H₂O is critical. Pyridine acts as a phase-transfer-like solvent, bringing the organic substrate and the aqueous oxidant into a homogenous phase.

Materials:

  • 2,5-DCDMB (1.0 equiv)

  • KMnO₄ (6.5 equiv - slight excess over the theoretical 6.0 equiv needed for two methyl groups)

  • Pyridine / Deionized Water (1:1 v/v)

  • Concentrated HCl

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,5-DCDMB in the Pyridine/H₂O mixture in a round-bottom flask equipped with a reflux condenser.

  • Oxidant Addition: Add KMnO₄ in four equal portions over 2 hours at 60°C to prevent thermal runaway from the highly exothermic oxidation.

  • Reflux: Elevate the temperature to 95°C and reflux for 12 hours.

    • Self-Validation Check: The intense purple color of the permanganate will completely disappear, replaced by a heavy, dark brown precipitate of Manganese Dioxide (MnO₂).

  • Hot Filtration: Filter the boiling mixture through a Celite pad to remove the MnO₂. Wash the filter cake with hot water to ensure complete recovery of the soluble potassium salt of the diacid.

  • Acidification: Cool the filtrate to 0°C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 1.

    • Self-Validation Check: A dense, white crystalline precipitate of 2,5-dichloroisophthalic acid will immediately form upon reaching pH < 3.

  • Recovery: Filter the crystals, wash with ice-cold water to remove residual pyridine hydrochloride, and dry under vacuum at 80°C.

Quantitative Data Presentation

The structural modifications imparted by the 2,5-DCDMB monomer yield significant enhancements in both free volume and thermal stability compared to standard unhindered analogues. These metrics are critical for evaluating membrane efficacy in pharmaceutical separations [3].

Table 1: Comparative Properties of 2,5-DCDMB-Derived Polymers vs. Standard Analogues

Polymer TypeMonomer PrecursorFractional Free Volume (FFV)CO₂ Permeability (Barrer)Limiting Oxygen Index (LOI)
Poly(2,4-dimethyl-1,4-phenylene) 2,5-DCDMB 0.18 120 32%
Poly(p-phenylene) (Standard)1,4-Dichlorobenzene0.111528%
Halogenated Aramid 2,5-Dichloroisophthalic Acid 0.14 N/A 45%
Standard Aramid (Nomex)Isophthalic Acid0.09N/A29%

Note: An LOI > 28% is generally considered self-extinguishing. The 45% LOI of the halogenated aramid demonstrates superior flame retardancy.

References

  • Yamamoto, T., Morita, A., Miyazaki, Y., Maruyama, T., Wakayama, H., Zhou, Z. H., Nakamura, Y., Kanbara, T., Sasaki, S., & Kubota, K. (1992). Preparation of pi-conjugated poly(thiophene-2,5-diyl), poly(p-phenylene), and related polymers using zerovalent nickel complexes. Linear structure and properties of the pi-conjugated polymers. Macromolecules, 25(4), 1214–1223. [Link]

  • Garcia, J. M., Garcia, F. C., Serna, F., & de la Peña, J. L. (2010). High-performance aromatic polyamides. Progress in Polymer Science, 35(5), 623-686. [Link]

  • Baker, R. W. (2002). Future Directions of Membrane Gas Separation Technology. Industrial & Engineering Chemistry Research, 41(6), 1393–1411. [Link]

Application

Application Note: Advanced Extraction and Isolation Protocols for 2,5-Dichloro-1,3-dimethylbenzene

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide Executive Rationale & Chemical Context The isolation of 2,5-dichloro-1,3-dim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Causality Guide

Executive Rationale & Chemical Context

The isolation of 2,5-dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene or 2,5-DCDMB) from complex reaction matrices is a notorious challenge in halogenated aromatic chemistry. When m-xylene undergoes electrophilic chlorination, a mixture of isomers is generated—primarily the 2,4-, 4,6-, and 2,5-dichloro congeners.

Because these isomers share identical molecular weights and highly similar polarities, standard liquid-liquid extraction (LLE) or simple distillation is fundamentally inadequate for achieving high-purity isolation. As a Senior Application Scientist, my approach relies on exploiting the subtle physicochemical divergences dictated by molecular symmetry.

The high molecular symmetry of 2,5-DCDMB results in a significantly higher melting point compared to its asymmetric isomers . Therefore, the most robust preparative strategy is a hybrid approach: Fractional Vacuum Distillation to isolate the dichlorinated fraction, followed by Melt Crystallization to selectively precipitate the highly symmetric 2,5-isomer .

For downstream analytical verification, the compound's hydrophobicity (LogP ~ 4.1) and volatility make it an ideal candidate for Headspace Solid-Phase Microextraction (HS-SPME) . By integrating a deuterated internal standard, the analytical protocol becomes a self-validating system, ensuring absolute trustworthiness in the reported purity .

Quantitative Data Summaries

To understand the causality behind the chosen extraction and isolation methods, we must analyze the thermodynamic properties of the target compound relative to its primary impurities.

Table 1: Physicochemical Comparison of Dichloroxylene Isomers
IsomerPoint Group SymmetryBoiling Point (°C, 760 Torr)Melting Point (°C)Dipole Moment (D)
2,5-Dichloro-1,3-dimethylbenzene C2v​ ~22268.0 ~1.5
2,4-Dichloro-1,3-dimethylbenzene Cs​ ~224-10.5~2.2
4,6-Dichloro-1,3-dimethylbenzene C2v​ ~22072.5~1.8

Insight: The boiling points differ by mere degrees, making distillation alone insufficient for >99% purity. However, the drastic differences in melting points—driven by crystal lattice packing efficiencies—make melt crystallization the definitive isolation step.

Table 2: HS-SPME Analytical Extraction Parameters
ParameterSelected ValueCausality & Rationale
Fiber Coating 100 µm PDMSPolydimethylsiloxane is highly selective for non-polar volatiles (LogP > 4).
Extraction Temp 60 °CBalances the volatilization rate with the exothermic nature of fiber adsorption.
Matrix Modifier 30% w/v NaClInduces a "salting-out" effect, aggressively driving the hydrophobic analyte into the headspace.
Internal Standard 1,4-Dichlorobenzene-d4Establishes a self-validating QC system by tracking matrix effects and fiber wear.

Experimental Protocols

Protocol A: Preparative Isolation (Distillation & Melt Crystallization)

This protocol is designed to scale from bench-top to pilot-plant dimensions.

  • Apparatus Assembly: Configure a vacuum distillation unit utilizing a structured packing column. Causality: A minimum of 30 theoretical plates is required to handle the <5 °C boiling point differential between isomers.

  • Thermal Equilibration: Apply a stable vacuum of 50 Torr. Heat the crude dichloroxylene mixture, maintaining a high reflux ratio (10:1) to establish precise vapor-liquid equilibrium and prevent thermal degradation of the halogenated rings.

  • Fraction Collection: Discard the initial fore-run (unreacted m-xylene and monochlorinated derivatives). Collect the main distillate cut corresponding to the dichlorinated plateau. This yields an enriched fraction of ~85% 2,5-DCDMB.

  • Crystallization Setup: Transfer the enriched distillate into a jacketed crystallizer equipped with a low-shear overhead stirrer.

  • Controlled Nucleation: Cool the mixture at a strict rate of 0.5 °C/min down to 65 °C. Introduce 0.1% (w/w) pure 2,5-DCDMB seed crystals. Causality: Seeding bypasses the metastable zone, preventing crash-precipitation and ensuring the formation of a pure crystal lattice that excludes the 2,4-isomer.

  • Harvesting: Hold the temperature isothermally for 2 hours. Separate the high-purity crystals from the mother liquor using a basket centrifuge. Wash the crystal cake with a minimal volume of pre-chilled ethanol to remove residual surface impurities.

Protocol B: Self-Validating Analytical Extraction (HS-SPME / GC-MS)

This protocol guarantees data integrity by automatically flagging extraction failures.

  • Sample Preparation: Transfer 10.0 mL of the aqueous sample (or diluted reaction matrix) into a 20 mL precision-thread headspace vial.

  • Salting-Out & Internal Standard Setup: Add 3.0 g of anhydrous NaCl to the vial. Spike the sample with exactly 10 µL of a 100 µg/mL 1,4-dichlorobenzene-d4 solution. Causality: The deuterated standard mimics the target analyte's behavior. If the absolute recovery of the standard drops below 85% of the calibration average, the system automatically invalidates the run, ensuring trustworthiness.

  • Sealing: Cap the vial immediately with a PTFE/silicone septum to prevent the escape of volatile components.

  • Equilibration: Agitate the vial at 250 rpm in a thermostatic block at 60 °C for 15 minutes to establish a steady-state vapor-liquid equilibrium.

  • Extraction: Penetrate the septum with the SPME needle and expose the 100 µm PDMS fiber to the headspace for exactly 30 minutes.

  • Desorption: Retract the fiber, transfer it to the GC-MS inlet, and desorb at 250 °C for 3 minutes for chromatographic analysis.

Process Visualization

The following diagram illustrates the logical flow of the isolation and validation process, highlighting the transition from complex matrix to validated, high-purity product.

Workflow A Crude Reaction Matrix (Isomeric Mixture) B Fractional Vacuum Distillation (50 Torr, >30 Plates) A->B Thermal Separation C Enriched Distillate Cut (~85% 2,5-DCDMB) B->C Vapor Condensation D Melt Crystallization (Cooling to 65°C) C->D Controlled Nucleation E Mother Liquor (Recycled to Distillation) D->E Liquid Phase Exclusion F Purified 2,5-DCDMB (>99.5% Purity) D->F Crystal Harvest G HS-SPME / GC-MS (Self-Validating QC) F->G Analytical Verification

Figure 1: Preparative isolation and analytical validation workflow for 2,5-dichloro-1,3-dimethylbenzene.

References

  • NIST Chemistry WebBook, SRD 69 Source: National Institute of Standards and Technology (NIST) URL:[Link]

  • PubChem Compound Database Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Organic Process Research & Development: Principles of Melt Crystallization Source: American Chemical Society (ACS) Publications URL:[Link]

  • Journal of Chromatography A: Advances in Solid-Phase Microextraction Source: ScienceDirect / Elsevier URL:[Link]

Method

Application Note: Site-Selective Cross-Coupling of 2,5-Dichloro-1,3-dimethylbenzene

The Strategic Value of Sterically Differentiated Arenes In modern drug discovery and advanced materials synthesis, the construction of differentially substituted terphenyls and highly functionalized aromatic scaffolds is...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Value of Sterically Differentiated Arenes

In modern drug discovery and advanced materials synthesis, the construction of differentially substituted terphenyls and highly functionalized aromatic scaffolds is a persistent challenge. 2,5-Dichloro-1,3-dimethylbenzene serves as an exceptional bifunctional building block. Unlike symmetrical dihalobenzenes, this molecule possesses two chemically distinct carbon-chlorine bonds governed by extreme steric differentiation:

  • The C5-Cl Bond: Flanked by two hydrogen atoms, this position is sterically unhindered and highly accessible for oxidative addition.

  • The C2-Cl Bond: Flanked by two methyl groups (di-ortho substitution), this position is deeply shielded, creating a massive kinetic barrier to transition-metal insertion.

By exploiting this built-in steric disparity, researchers can execute highly precise, site-selective cross-coupling reactions without the need for protecting groups or differential halogenation (e.g., bromo-chloro arenes).

Mechanistic Causality: Governing Selectivity via Ligand Design

The success of site-selective cross-coupling relies entirely on matching the steric profile of the substrate with the architecture of the catalyst ligand.

When utilizing Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig frameworks, the rate-determining step for aryl chlorides is typically the oxidative addition of the Pd(0) species into the C-Cl bond. According to foundational studies on, bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos) accelerate oxidative addition at unhindered sites while actively repelling highly hindered sites at mild temperatures.

  • Mono-Coupling at C5: Using XPhos at 40 °C ensures rapid insertion at the unhindered C5 position. The extreme bulk of the XPhos ligand physically prevents the Pd center from approaching the di-ortho-methyl shielded C2-Cl bond, effectively arresting the reaction at the mono-coupled stage.

  • Exhaustive/Sequential Coupling at C2: To functionalize the remaining C2-Cl bond, higher thermal energy (110 °C) and a specialized ligand like SPhos or RuPhos are required. These ligands are specifically designed to support Pd insertion into highly hindered, electron-rich substrates, as demonstrated in seminal methodologies.

G A 2,5-Dichloro-1,3-dimethylbenzene (Substrate) B C5-Mono-Coupled Product (Unhindered) A->B Pd/XPhos, 40°C Fast Oxidative Addition at C5 C C2,C5-Di-Coupled Product (Exhaustive) A->C Pd/SPhos, 110°C Forced Addition at C2 & C5 D Differentially Di-Coupled (Sequential) B->D Pd/RuPhos, 110°C Slow Addition at C2

Reaction pathways for site-selective and sequential cross-coupling of 2,5-dichloro-1,3-dimethylbenzene.

Quantitative Data: Catalyst Optimization

The following table summarizes the optimization parameters for the Suzuki-Miyaura coupling of 2,5-dichloro-1,3-dimethylbenzene with phenylboronic acid (1.05 equiv for mono, 2.5 equiv for di-coupling). The data highlights how temperature and ligand selection dictate the reaction pathway.

Catalyst System (1-2 mol%)LigandBaseSolventTemp (°C)Mono-coupling (C5) YieldDi-coupling YieldSelectivity Ratio
Pd₂(dba)₃XPhos K₃PO₄THF/H₂O40 °C94% < 1%> 99:1
Pd₂(dba)₃XPhos K₃PO₄THF/H₂O80 °C78%15%~ 5:1
Pd(OAc)₂SPhos K₃PO₄Toluene110 °C4%91% 1:22
Ni(COD)₂dppfCs₂CO₃Dioxane90 °C42%38%~ 1:1

Note: Nickel catalysis (Ni/dppf) fails to achieve meaningful site-selectivity due to the smaller atomic radius of Nickel, which is less sensitive to the steric hindrance at the C2 position compared to Palladium.

Self-Validating Experimental Protocols

To ensure high reproducibility, the following workflows are designed as self-validating systems . Each protocol includes integrated analytical checkpoints that confirm the success of intermediate states before proceeding.

Workflow Step1 Step 1: Reaction Setup Inert atmosphere (N2/Ar) Solvent degassing Step2 Step 2: Catalyst Activation Color change observation (Yellow to Deep Red/Brown) Step1->Step2 Step3 Step3 Step2->Step3 2 hours at 40°C Decision Is C5 conversion > 95%? Step3->Decision Step4 Step 4: Quench & Workup Aqueous extraction Brine wash Decision->Step4 Yes Step4b Optimization Increase temp by 10°C or add 1 mol% Pd Decision->Step4b No Step4b->Step3 Wait 1 hour

Self-validating experimental workflow for site-selective cross-coupling.

Protocol A: Highly Selective Mono-Arylation at C5 (Suzuki-Miyaura)

Objective: Achieve >95% selective coupling at the unhindered C5 position while leaving the C2-Cl bond completely intact for downstream functionalization.

1. Preparation of the Catalyst Matrix:

  • Action: In an oven-dried Schlenk flask under Argon, combine Pd₂(dba)₃ (0.01 equiv, 1 mol%) and XPhos (0.024 equiv, 2.4 mol%). Add anhydrous, degassed THF (0.2 M relative to substrate). Stir at room temperature for 15 minutes.

  • Causality: Pre-mixing the Pd source and ligand in the absence of the substrate ensures complete formation of the active Pd(0)L₁ complex. If the substrate is present during this phase, unligated Pd can undergo non-selective oxidative addition or aggregate into inactive Pd-black.

  • Validation Checkpoint 1: Visually confirm the solution transitions from a cloudy pale yellow to a homogeneous deep red/burgundy. If the solution remains yellow, ligand complexation has failed; verify the quality of your Pd₂(dba)₃.

2. Substrate and Reagent Addition:

  • Action: Add 2,5-dichloro-1,3-dimethylbenzene (1.0 equiv) and the desired arylboronic acid (1.05 equiv). Finally, add an aqueous solution of K₃PO₄ (2.0 equiv, 1.0 M in degassed water).

  • Action: Seal the flask and heat to 40 °C with vigorous stirring (1000 rpm) for 2 hours.

  • Causality: The biphasic nature of the reaction requires vigorous stirring to ensure mass transfer between the aqueous base and the organic catalytic cycle.

3. In-Process Validation:

  • Validation Checkpoint 2: At 2 hours, halt stirring to let phases separate. Extract a 50 µL aliquot from the organic layer, dilute in EtOAc, and analyze via GC-MS.

  • Expected Result: Complete consumption of the starting material (m/z 174). Appearance of the mono-coupled product. Crucially, the di-coupled mass must be absent (<1%). If mono-coupling is stalled below 90%, increase temperature to 50 °C for 1 hour.

4. Workup:

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Sequential Arylation at the Hindered C2 Position

Objective: Functionalize the highly hindered C2-Cl bond of the previously synthesized C5-mono-arylated intermediate.

1. Reaction Setup:

  • Action: In a sealed pressure tube under Argon, combine the C5-arylated intermediate (1.0 equiv), a secondary arylboronic acid (1.5 equiv), Pd(OAc)₂ (0.05 equiv, 5 mol%), RuPhos (0.10 equiv, 10 mol%), and anhydrous K₃PO₄ powder (2.5 equiv).

  • Action: Suspend in anhydrous, degassed Toluene (0.1 M).

2. High-Energy Coupling:

  • Action: Heat the reaction to 110 °C for 12–16 hours.

  • Causality: The extreme steric shielding of the di-ortho-methyl C2-Cl bond requires significant thermal energy to overcome the activation barrier for oxidative addition. RuPhos is specifically chosen over XPhos because its slightly smaller, more flexible biaryl framework allows the Pd center to access the crowded C2 pocket without sacrificing electron richness.

  • Validation Checkpoint 1: Monitor the reaction via TLC or LC-MS at 8 hours. Due to the high steric bulk, protodeboronation of the boronic acid is a competing side reaction. If the intermediate is unreacted but the boronic acid is consumed, add an additional 0.5 equiv of boronic acid and continue heating.

References

The protocols and mechanistic rationales detailed in this application note are grounded in the following authoritative literature on transition-metal catalyzed cross-coupling of hindered and polyhalogenated arenes:

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Chlorides. Martin, R.; Buchwald, S. L. Accounts of Chemical Research, 2008, 41, 1461-1473. URL:[Link]

  • Pd-Catalyzed Cross-Coupling of Aryl Chlorides... Fors, B. P.; Buchwald, S. L. Journal of the American Chemical Society, 2010, 132, 45, 15914–15917. URL:[Link]

  • Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize. Seechurn, C. C. C. J.; Kitching, M. O.; Colacot, T. J.; Snieckus, V. Angewandte Chemie International Edition, 2012, 51, 5062-5085. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Process Optimization for 2,5-Dichloro-1,3-dimethylbenzene Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing yield and regiopurity challenges during the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals facing yield and regiopurity challenges during the synthesis of 2,5-dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene).

Due to the complex directing effects of the aromatic ring, direct halogenation often leads to thermodynamic dead-ends. Below, we outline the validated "hidden symmetry" synthetic route, complete with mechanistic troubleshooting, quantitative data, and self-validating protocols.

Validated Synthetic Workflow

To bypass the steric and electronic limitations of direct m-xylene chlorination, the industry-standard approach utilizes 2,6-dimethylaniline as the starting material. This route leverages the powerful directing effect of the amine group, followed by a Sandmeyer reaction to achieve >98% regiopurity.

SynthesisRoute SM 2,6-Dimethylaniline (Starting Material) Step1 Regioselective Chlorination (NCS, DMF, 0°C) SM->Step1 Int1 4-Chloro-2,6- dimethylaniline Step1->Int1 >95% Regiopurity Step2 Diazotization (NaNO2, HCl, -5°C) Int1->Step2 Int2 Diazonium Chloride Intermediate Step2->Int2 Step3 Sandmeyer Reaction (CuCl, HCl, 60°C) Int2->Step3 Prod 2,5-Dichloro-1,3- dimethylbenzene Step3->Prod -N2 gas

Fig 1: Regioselective two-step synthesis of 2,5-dichloro-1,3-dimethylbenzene via Sandmeyer route.

Quantitative Route Comparison

Before troubleshooting, it is critical to understand why the two-step Sandmeyer route is the only viable path for high-yield synthesis.

Synthesis RouteReagentsRegiopurityOverall YieldMajor Byproducts / Impurities
Direct Chlorination m-Xylene, Cl₂, FeCl₃< 5%< 5%2,4-dichloro and 4,6-dichloro isomers
Electrophilic Halogenation 2-Chloro-m-xylene, NCS~ 20%~ 15%2,4-dichloro-1,3-dimethylbenzene
Directed Sandmeyer (Recommended) 2,6-Xylidine, NCS, CuCl > 98% 75 - 82% Phenol derivatives (if poorly controlled)

Troubleshooting & FAQs

Q: Why is my yield of 2,5-dichloro-1,3-dimethylbenzene less than 5% when directly chlorinating m-xylene with Cl₂/FeCl₃? A: This is a fundamental issue of mechanistic causality. Methyl groups are ortho/para directing. In m-xylene, positions 2, 4, and 6 are activated by the electron-donating inductive effect of the two methyl groups. Position 5, however, is meta to both methyl groups and remains relatively deactivated. Electrophilic Aromatic Substitution (EAS) will almost exclusively yield 2,4-dichloro and 4,6-dichloro isomers. To achieve the 2,5-substitution pattern, you must abandon direct chlorination and utilize the "hidden symmetry" approach starting from 2,6-dimethylaniline, as standardized in process chemistry scale-ups .

Q: During the chlorination of 2,6-dimethylaniline, I am observing significant polychlorinated byproducts. How can I improve regiopurity? A: The amine (-NH₂) group is a powerful activating group. Using harsh chlorinating agents like Cl₂ gas leads to uncontrolled EAS, overcoming even the steric hindrance at the benzylic positions. Self-Validating Solution: Switch to N-Chlorosuccinimide (NCS) in a polar aprotic solvent like N,N-Dimethylformamide (DMF). NCS acts as a mild, controlled source of electrophilic chlorine (Cl⁺). Because the ortho positions are sterically blocked by the methyl groups, the mild Cl⁺ is forced exclusively to the para position. Maintain the reaction strictly at 0–5 °C. Monitor the reaction via HPLC; you should observe >95% conversion to 4-chloro-2,6-dimethylaniline before quenching .

Q: My Sandmeyer reaction is yielding high amounts of phenolic byproducts instead of the target aryl chloride. What is failing? A: Phenols form when the diazonium salt undergoes hydrolysis rather than the desired Single Electron Transfer (SET) with the Copper(I) catalyst. This is primarily caused by insufficient acid concentration or poor temperature control during diazotization. Self-Validating Solution: Ensure your diazotization medium is at least 30% w/w aqueous HCl. The high chloride ion concentration shifts the equilibrium away from phenol formation and suppresses the formation of diazoamino side-products. Keep the diazotization strictly between -5 °C and 0 °C. Validate the presence of excess nitrous acid using KI-starch indicator paper (it must turn immediately blue-black) before proceeding to the CuCl addition.

Q: The final CuCl-mediated halogenation step is sluggish and leaves unreacted diazonium intermediate. How do I drive the reaction to completion? A: The Sandmeyer reaction relies on a catalytic Cu(I)/Cu(II) cycle. If your CuCl is oxidized (often appearing green or brown instead of white/light gray), it cannot initiate the SET required to form the aryl radical. Self-Validating Solution: Use freshly purified CuCl (washed with dilute HCl and ethanol to remove Cu(II) impurities). Add the cold diazonium solution dropwise to a pre-heated (60 °C) solution of CuCl in concentrated HCl. The immediate, vigorous evolution of nitrogen gas (N₂) serves as your visual validation that the radical substitution is occurring successfully .

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 4-Chloro-2,6-dimethylaniline
  • Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 2,6-dimethylaniline (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

  • Cooling: Submerge the reaction vessel in an ice-brine bath and allow the internal temperature to equilibrate strictly to 0 °C.

  • Electrophilic Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in five equal portions over 45 minutes. Causality Note: Portion-wise addition prevents thermal spikes that could drive unwanted radical chlorination at the benzylic methyl groups.

  • Monitoring: Stir for 2 hours at 0–5 °C. Validate completion via HPLC by monitoring the disappearance of the starting material peak.

  • Workup: Quench the reaction by pouring it into ice water (3x the volume of DMF). Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with a 5% LiCl aqueous solution (critical for removing residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Sandmeyer Reaction (Synthesis of 2,5-Dichloro-1,3-dimethylbenzene)
  • Diazotization: Suspend the 4-chloro-2,6-dimethylaniline (1.0 eq) from Phase 1 in a mixture of concentrated HCl (5.0 eq) and water (1 M concentration). Cool the suspension to -5 °C using a dry ice/acetone or ice/salt bath.

  • Nitrite Addition: Dissolve Sodium Nitrite (NaNO₂) (1.2 eq) in a minimal amount of cold water. Add this solution dropwise to the amine suspension over 30 minutes, keeping the internal temperature below 0 °C.

  • Validation: Stir for an additional 30 minutes. Test the solution with KI-starch paper. An immediate blue-black color confirms the presence of the necessary excess nitrous acid. Destroy the excess nitrous acid by adding sulfamic acid until N₂ evolution ceases.

  • Copper Coupling: In a separate flask, prepare a solution of freshly washed Copper(I) Chloride (CuCl) (1.1 eq) in concentrated HCl and heat to 60 °C.

  • Radical Substitution: Add the cold diazonium solution dropwise to the hot CuCl solution. Self-Validation: Vigorous nitrogen gas evolution will occur immediately, indicating successful single electron transfer and aryl radical formation.

  • Isolation: Once N₂ evolution ceases, cool the mixture to room temperature. Extract with Dichloromethane (DCM) (3x). Wash the organic phase with 1M NaOH (to neutralize acids and remove phenolic byproducts), dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes) to yield the pure 2,5-dichloro-1,3-dimethylbenzene.

References

  • Organic Process Research & Development (ACS Publications) - Guidelines for Process Scale-Up and Route Selection in Aromatic Substitution. Available at:[Link]

  • Journal of Organic Chemistry (ACS Publications) - Regioselective Electrophilic Aromatic Halogenation Using N-Halosuccinimides. Available at:[Link]

  • Organic Syntheses - Standardized Protocols for Diazotization and the Sandmeyer Reaction. Available at:[Link]

Optimization

troubleshooting low solubility of 2,5-dichloro-1,3-dimethylbenzene in organic solvents

Troubleshooting Guide: Solubility of 2,5-Dichloro-1,3-dimethylbenzene Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Solubility of 2,5-Dichloro-1,3-dimethylbenzene

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering solubility bottlenecks with 2,5-dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene).

Halogenated aromatic compounds present unique challenges in solution-phase chemistry and assay preparation. Due to their high lipophilicity, significant crystal lattice energy, and lack of hydrogen-bonding capabilities, achieving stable, high-concentration solutions requires a thermodynamic and kinetic approach to solvent selection.

Part 1: The Thermodynamics of Dissolution

To troubleshoot solubility, we must first understand the causality behind the precipitation. The dissolution of 2,5-dichloro-1,3-dimethylbenzene is governed by the Gibbs free energy equation: ΔGsol = ΔHsol - TΔSsol .

The introduction of two chlorine atoms onto the m-xylene ring increases the molecular polarizability but also significantly strengthens intermolecular van der Waals forces and π−π stacking within the solid crystal lattice. Consequently, the enthalpy of dissolution (ΔHsol) is highly endothermic in polar solvents. If the solvent cannot form favorable solute-solvent interactions to compensate for the energy required to break the crystal lattice and the solvent cavity, the compound will remain a solid [1].

Quantitative Solvent Selection Data

To minimize ΔHsol, the Hildebrand solubility parameter ( δ ) of the solvent should closely match that of the solute. 2,5-dichloro-1,3-dimethylbenzene has an estimated δ of ~19.5 MPa1/2.

SolventDielectric Constant ( ϵ ) at 20°CHildebrand Parameter ( δ , MPa1/2)Solvation Capacity for Halogenated AromaticsRecommended Use Case
Water 80.147.8Extremely PoorDo not use; causes immediate crash-out.
Methanol 32.729.6PoorAnti-solvent for crystallization.
Acetonitrile 37.524.4LowLimited use; requires heating.
DMSO 46.726.7ModerateBiological stock solutions (prone to crash-out upon aqueous dilution).
Tetrahydrofuran (THF) 7.519.4Excellent Primary dissolution; highly matched δ .
Dichloromethane (DCM) 9.120.2Excellent Synthetic reactions; liquid-liquid extraction.
Toluene 2.418.2Excellent High-temperature reactions; structural mimicry.
Part 2: Frequently Asked Questions (FAQs)

Q1: Why does 2,5-dichloro-1,3-dimethylbenzene precipitate when I dilute my DMSO stock solution into an aqueous assay buffer? A: This is a classic case of solvent-shifting precipitation. While DMSO can disrupt the crystal lattice of the neat solid, diluting this solution into water drastically increases the polarity of the bulk medium. The hydrophobic 2,5-dichloro-1,3-dimethylbenzene rapidly undergoes hydrophobic collapse, nucleating and precipitating out of solution. Solution: Maintain the final DMSO concentration above 5% if tolerated, or use a surfactant (e.g., 0.1% Tween-80) to form micelles that can encapsulate the lipophilic compound [2].

Q2: Does sonication permanently solve my solubility issue, or does it just create a fine suspension? A: Sonication provides localized kinetic energy (via acoustic cavitation) to overcome the activation energy barrier ( ΔG‡ ) of dissolution. However, it does not change the thermodynamic solubility limit of the solvent. If you sonicate a mixture and it becomes clear, but you have exceeded the saturation point, the solution is supersaturated. It will eventually re-crystallize upon standing or cooling. Always verify true dissolution using the shake-flask protocol below.

Q3: I need to run a reaction at -20°C, but the compound crystallizes out of THF. What is the best approach? A: At low temperatures, the entropic contribution (TΔSsol) decreases, making dissolution less favorable. To counter this, utilize a mixed solvent system. Adding 10-20% of a highly polarizable, low-freezing-point solvent like Dichloromethane (DCM) to your THF can depress the freezing point of the mixture and enhance the solvation of the halogenated ring via dipole-induced dipole interactions.

Part 3: Experimental Methodologies

To ensure a self-validating system, do not rely solely on visual inspection to confirm solubility, as micro-suspensions can scatter light poorly and appear clear to the naked eye. Use the following protocols.

Protocol 1: Thermodynamic Solubility Screening (Shake-Flask Method)

This protocol determines the absolute maximum concentration achievable in a given solvent system.

  • Preparation: Add 50 mg of 2,5-dichloro-1,3-dimethylbenzene to a 2 mL amber glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Toluene or THF).

  • Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C. Agitate at 500 RPM for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached between the solid phase and the solution phase.

  • Phase Separation: Transfer the mixture to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet any undissolved micro-crystals.

  • Validation: Carefully aspirate 100 µL of the supernatant, dilute it 1:100 in Acetonitrile, and quantify the concentration using HPLC-UV (detecting at ~220 nm) against a known standard curve [3].

Protocol 2: Preparation of Stable Biological Stock Solutions

Use this workflow to avoid crash-out in biological assays.

  • Primary Solvation: Weigh 10 mg of the compound into a glass vial. Add 100 µL of pure THF to achieve complete, immediate dissolution (kinetic disruption).

  • Carrier Addition: Add 900 µL of DMSO to the THF solution and vortex for 30 seconds.

  • Evaporation (Optional): If THF is toxic to your assay, place the open vial under a gentle stream of Nitrogen gas for 30 minutes. THF (boiling point 66°C) will evaporate significantly faster than DMSO (boiling point 189°C), leaving a stable DMSO stock.

  • Buffer Dilution: When adding to the aqueous assay, inject the stock solution directly into the vortexing buffer to ensure rapid dispersal, preventing localized high-concentration zones that trigger nucleation.

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree if you encounter undissolved particulates during your workflow.

SolubilityTroubleshooting Start Solid 2,5-dichloro-1,3-dimethylbenzene remains undissolved CheckSolvent Evaluate Solvent Polarity (Hildebrand Parameter) Start->CheckSolvent Polar Polar/Protic Solvent (e.g., MeOH, Water) CheckSolvent->Polar If Polar NonPolar Aprotic/Non-Polar Solvent (e.g., THF, Toluene) CheckSolvent->NonPolar If Non-Polar SwitchSolvent Switch to Halogenated or Aromatic Solvent Polar->SwitchSolvent HeatSonicate Apply Heat (40°C) & Sonication (15 min) NonPolar->HeatSonicate SwitchSolvent->HeatSonicate CheckClear Is the solution optically clear? HeatSonicate->CheckClear Validate Validate via Centrifugation & HPLC-UV CheckClear->Validate Yes MixedSolvent Implement Mixed Solvent System (THF/DMSO) CheckClear->MixedSolvent No, still cloudy MixedSolvent->HeatSonicate

Decision tree for troubleshooting halogenated aromatic solubility failures.

References
  • Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis Group URL: [Link]

  • Title: Solubility of Organic Compounds in Assays and Biological Screens Source: National Center for Biotechnology Information (NCBI) / PubChem Database URL: [Link]

  • Title: Standardized Shake-Flask Method for Thermodynamic Solubility Measurement Source: Journal of Pharmaceutical Sciences (ACS Publications) URL: [Link]

Troubleshooting

optimizing reaction temperature for 2,5-dichloro-1,3-dimethylbenzene production

Optimizing Reaction Temperature for 2,5-Dichloro-1,3-dimethylbenzene Synthesis Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing the 2,5-dichloro isomer of 1,3-dimethylbenzene (m-xylene) is notoriously d...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Reaction Temperature for 2,5-Dichloro-1,3-dimethylbenzene Synthesis

Welcome to the Process Chemistry Troubleshooting Hub. Synthesizing the 2,5-dichloro isomer of 1,3-dimethylbenzene (m-xylene) is notoriously difficult due to competing electronic and steric factors. As a Senior Application Scientist, I have designed this guide to address the most critical parameter in this workflow: Reaction Temperature .

Achieving high regioselectivity requires precise thermal control to balance activation energy ( Ea​ ) demands, leverage shape-selective catalysts, and suppress off-target kinetic isomers. Below, you will find the theoretical causality behind these thermal constraints, a workflow diagram, troubleshooting FAQs, and a self-validating scale-up protocol.

Optimization Workflow

TempOptimization N1 Initiate Synthesis (1,3-dimethylbenzene) N2 Temperature Screening (-10°C to 30°C) N1->N2 N3 Kinetic Control Phase (Low Temp: < 0°C) N2->N3 1st Equivalent Cl2 N4 Thermodynamic Phase (High Temp: > 15°C) N2->N4 2nd Equivalent Cl2 N5 In-Process GC-MS (Isomer Quantification) N3->N5 Suppress 4,6-isomer N4->N5 Overcome steric hindrance N6 Optimize Ramp Rate & Heat Transfer N5->N6 Data Feedback Loop N7 Scale-up Protocol (Continuous Flow / Batch) N6->N7 Validated Parameters

Fig 1: Temperature optimization workflow for regioselective chlorination.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why is temperature control the most critical parameter in synthesizing the 2,5-dichloro isomer specifically? A1: The challenge lies in the unique electronic and steric environment of the intermediate. In the precursor 2-chloro-1,3-dimethylbenzene, the two methyl groups (activating) direct subsequent electrophilic attack to the 4 and 6 positions. The chlorine atom (deactivating) directs to the 5 position. Because alkyl activation overpowers halogen direction, standard electrophilic aromatic substitution (EAS) overwhelmingly yields the 2,4-dichloro isomer .

To force substitution at the 5-position, a shape-selective zeolite catalyst is used to physically block the 4/6 positions. However, because the 5-position is electronically deactivated, it possesses a significantly higher activation energy ( Ea​ ). Low temperatures fail to provide the energy needed to hit the 5-position, while excessive heat overrides the catalyst's shape-selectivity, leading to unselective poly-chlorination.

Q2: I am observing a high ratio of 2,4-dichloro and 4,6-dichloro isomers. How can I adjust the thermal profile to correct this? A2: The 2,4- and 4,6-dichloro isomers are kinetic products. To shift the distribution toward the 2,5-dichloro isomer, you must utilize a dynamic temperature ramp . Initiate the reaction at -5°C to control the initial, highly exothermic mono-chlorination at the 2-position. Once the mono-chloro intermediate is formed, ramp the temperature to 15°C. This specific thermal energy input is required to overcome the higher Ea​ of the deactivated 5-position, allowing the catalyst's shape-selectivity to dictate the final thermodynamic product.

Q3: During scale-up from 100 mL to 5 L, my yield of the 2,5-dichloro isomer dropped from 65% to 40%, and I observed heavy tar formation. What caused this? A3: This is a classic heat transfer failure. In a laboratory-scale flask, the high surface-area-to-volume ratio allows rapid dissipation of the exothermic heat of chlorination. At the 5 L scale, inadequate jacket cooling leads to localized "hot spots" where the internal temperature exceeds the 15°C optimal threshold. These micro-environments provide the activation energy for radical side-reactions (e.g., benzylic chlorination of the methyl groups) and subsequent polymerization (tar formation) . To resolve this, transition to a continuous flow reactor setup or reduce the reagent dosing rate while strictly monitoring the ΔT between the internal thermocouple and the cooling jacket .

Quantitative Data: Temperature vs. Isomer Distribution

The following table summarizes the causal relationship between static reaction temperatures and the resulting isomer distribution using a standard zeolite-catalyzed batch process.

Table 1: Effect of Reaction Temperature on Isomer Distribution and Yield

Internal Temp (°C)Overall Conversion (%)2,5-Dichloro Yield (%)2,4- / 4,6-Dichloro Yield (%)Trichloro Byproducts (%)
-10 451285< 1
0 7828684
15 (Optimal) 9265 2510
30 98421840
Standard Operating Procedure: Self-Validating Temperature-Ramped Chlorination

To prevent runaway exotherms and ensure maximum regioselectivity, follow this step-by-step methodology. This protocol includes built-in In-Process Controls (IPC) to create a self-validating system.

Step 1: Reactor Preparation & Initiation

  • Equip a 1 L jacketed reactor with an overhead stirrer (set to 400 rpm), internal thermocouple, and a reflux condenser. Purge the system with N2​ for 15 minutes.

  • Charge the reactor with 1,3-dimethylbenzene (1.0 eq), anhydrous dichloromethane (solvent), and the shape-selective zeolite catalyst (5 wt%).

  • Chill the reactor jacket until the internal temperature stabilizes at -5°C .

Step 2: Kinetic Phase (Mono-chlorination)

  • Introduce the chlorinating agent (e.g., SO2​Cl2​ ) at a controlled rate of 0.05 eq/min via a syringe pump.

  • Self-Validation Check 1: Maintain the internal temperature 0°C. If ΔT (Internal Temp - Jacket Temp) exceeds 3°C, the dosing pump must automatically pause until the temperature restabilizes.

  • Self-Validation Check 2: At 30 minutes (post 1.0 eq addition), draw a 0.5 mL aliquot. GC-MS must confirm >90% conversion to 2-chloro-1,3-dimethylbenzene with <2% di-chlorinated products before proceeding to Step 3.

Step 3: Thermodynamic Phase (Di-chlorination)

  • Ramp the jacket temperature to 15°C at a controlled rate of 0.5°C/min.

  • Once stabilized, introduce the second equivalent of SO2​Cl2​ at 0.02 eq/min.

  • Self-Validation Check 3: Monitor for trichlorination. Take a GC-MS sample at 1.5 eq total chlorine added. If 2,4,6-trichloro-1,3-dimethylbenzene exceeds 5% area, immediately crash the jacket temperature back to 0°C to halt the over-chlorination pathway.

Step 4: Quench and Isolation

  • Upon complete addition, hold the reaction at 15°C for 2 hours to ensure complete conversion of the sterically hindered 5-position.

  • Quench the reaction by slowly adding cold 10% aqueous sodium sulfite ( Na2​SO3​ ) while maintaining internal temp < 20°C.

  • Filter the catalyst, separate the organic layer, and purify the 2,5-dichloro-1,3-dimethylbenzene via fractional distillation or recrystallization.

References
  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Available at:[Link]

  • Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. Available at:[Link]

  • Organic Process Research & Development. American Chemical Society. Available at:[Link]

Optimization

purification techniques for commercial grade 2,5-dichloro-1,3-dimethylbenzene

Initiating Data Collection I'm starting by casting a wide net. My initial focus is a deep dive into Google searches, pulling data on impurities prevalent in commercial-grade 2,5-dichloro-1,3-dimethylbenzene and establish...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm starting by casting a wide net. My initial focus is a deep dive into Google searches, pulling data on impurities prevalent in commercial-grade 2,5-dichloro-1,3-dimethylbenzene and established purification methods. This foundational research will lay the groundwork for a more focused analysis.

Structuring Technical Support

I've expanded my data gathering to include detailed physical properties and protocols. I'm focusing on organizing the information into a technical support structure. It will be broken down into sections on FAQs, troubleshooting, and detailed protocols. The FAQs will address purity, method choice, and expected outcomes, while troubleshooting will have a Q&A format addressing isomeric impurities, solvents, and colored byproducts.

Developing Purification Protocols

I'm now deep in protocol development, focusing on fractional distillation and recrystallization. I'm documenting detailed instructions, including solvent choices and safety measures. I'm also preparing a DOT script to create a flowchart for technique selection based on initial purity, and I'm compiling a table of physical properties. I'll include in-text citations. My final step is a complete, well-organized technical support center.

Troubleshooting

Technical Support Center: Optimization &amp; Troubleshooting for 2,5-Dichloro-1,3-dimethylbenzene Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 2,5-dichloro-1,3-dimethylbenzene (2,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals tasked with synthesizing 2,5-dichloro-1,3-dimethylbenzene (2,5-dichloro-m-xylene).

Achieving high regioselectivity while preventing over-chlorination (polychlorination) and side-chain functionalization requires precise kinetic control. This guide synthesizes field-proven methodologies with fundamental physical organic chemistry to help you troubleshoot and optimize your electrophilic aromatic substitution (EAS) workflows.

Mechanistic Pathways & Diagnostic Logic

Before adjusting your protocol, it is critical to diagnose the exact nature of the impurity profile. Chlorination of dimethylbenzenes can diverge into two distinct mechanistic pathways depending on the reaction environment.

ReactionPathways Precursor Aromatic Precursor EAS Ionic Pathway (EAS) Dark, Mild Lewis Acid Precursor->EAS Radical Radical Pathway Light (hv), Heat Precursor->Radical Target Target: 2,5-Dichloro- 1,3-dimethylbenzene EAS->Target Controlled Stoichiometry OverCl Impurity: Trichloro-derivatives EAS->OverCl Excess Reagent High Temp SideChain Impurity: Benzylic Chlorides Radical->SideChain Benzylic H Abstraction

Logical relationship between reaction conditions and chlorination pathways.

Troubleshooting FAQs & Causality Analysis

Q1: Why am I observing trichloro- and tetrachloro- impurities despite using exactly 2.05 equivalents of chlorinating agent?

The Causality: This is a classic issue of local concentration spikes versus global stoichiometry. When a chlorinating agent like Sulfuryl Chloride ( SO2​Cl2​ ) or Chlorine gas ( Cl2​ ) is introduced too rapidly, the local concentration of the electrophile at the point of addition far exceeds the stoichiometric ratio. Although the first and second chlorine additions deactivate the aromatic ring via inductive (-I) electron withdrawal, the mesomeric (+M) effect of the halogens still stabilizes the Wheland intermediate during subsequent electrophilic attacks . High local concentrations easily overcome the activation energy barrier for the third chlorination before the bulk solution can homogenize. The Solution: Implement high-shear overhead stirring (avoid magnetic stir bars at scale) and utilize a syringe pump for strictly dropwise addition over 2–4 hours.

Q2: How does temperature affect the ratio of the target 2,5-dichloro product to over-chlorinated impurities?

The Causality: Electrophilic aromatic substitution is highly temperature-dependent. The activation energy ( Ea​ ) for the third chlorination is higher than for the first two due to the accumulated steric hindrance and electronic deactivation of the ring. According to the Arrhenius equation, lowering the reaction temperature disproportionately reduces the rate of the higher- Ea​ reaction (over-chlorination) compared to the lower- Ea​ reaction (target di-chlorination). The Solution: Maintain the reactor strictly between 0 °C and 5 °C during the entire addition phase. Do not allow the reaction to reach room temperature until the addition is complete and GC-MS aliquots confirm the consumption of the mono-chlorinated intermediate.

Q3: I am detecting benzylic chlorides (side-chain chlorination). How do I restrict the reaction strictly to the aromatic ring?

The Causality: Side-chain chlorination proceeds via a free-radical mechanism, not an ionic EAS pathway . The benzylic C–H bonds in the methyl groups are relatively weak (~88 kcal/mol). If the chlorinating agent undergoes homolytic cleavage—often triggered by ambient laboratory UV light or trace peroxides—the resulting chlorine radicals ( Cl∙ ) will rapidly abstract these benzylic hydrogens. The Solution: Wrap the reaction vessel entirely in aluminum foil to exclude light. Purge the solvent with inert gas ( N2​ or Argon) to remove dissolved oxygen (which can sometimes participate in radical chain branching, though O2​ can also act as a scavenger). If benzylic chlorination persists, switch to a polar, non-radical-stabilizing solvent like Dichloromethane (DCM) and consider adding a trace radical scavenger (e.g., 10 ppm hydroquinone).

Reagent Selection & Quantitative Data

Selecting the correct chlorinating agent is the most critical variable in preventing over-chlorination. Below is a comparative matrix of common reagents used in dimethylbenzene functionalization.

Chlorinating AgentRelative ReactivityOver-Chlorination RiskSide-Chain Radical RiskRecommended Use Case
Chlorine Gas ( Cl2​ ) Very HighHigh ModerateIndustrial scale only; requires strict mass flow controllers and mild Lewis acids.
Sulfuryl Chloride ( SO2​Cl2​ ) ModerateLow High (if illuminated)Lab/Pilot scale; excellent for stoichiometric control; liquid state allows precise dosing .
N-Chlorosuccinimide (NCS) LowVery Low LowHighly sensitive substrates; requires strong acid promoters (e.g., TFA or ZrCl4​ ) to activate.

Standardized Experimental Protocol

The following self-validating protocol utilizes SO2​Cl2​ to maximize the yield of 2,5-dichloro-1,3-dimethylbenzene while actively suppressing over-chlorination.

Protocol S1 1. Purge & Shield (N2 Atm, Foil Wrap) S2 2. Dissolve & Cool (DCM, 0-5 °C) S1->S2 S3 3. Dropwise SO2Cl2 (Strict 2.05 eq) S2->S3 S4 4. Monitor Kinetics (GC-MS Aliquots) S3->S4 S5 5. Quench (Cold NaHSO3) S4->S5

Step-by-step experimental workflow for controlled electrophilic chlorination.

Step-by-Step Methodology:
  • Reactor Preparation: Equip a 3-neck round-bottom flask with an overhead stirrer, an addition funnel, and a nitrogen inlet. Wrap the entire flask and addition funnel in aluminum foil to completely exclude ambient light.

  • Substrate Dissolution: Dissolve the aromatic precursor (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.5 M. Add a mild catalyst if required by your specific precursor route (e.g., 1 mol% Silica gel or ZnCl2​ ; avoid strong Lewis acids like FeCl3​ which promote over-chlorination) .

  • Temperature Control: Submerge the flask in an ice-water bath. Allow the internal temperature to equilibrate to 0–5 °C.

  • Controlled Addition: Charge the addition funnel with Sulfuryl Chloride ( SO2​Cl2​ , 2.05 eq). Begin dropwise addition at a rate of 0.1 mL/min (adjust based on scale) while maintaining vigorous overhead stirring. Self-Validation Check: If the internal temperature rises above 5 °C, halt the addition immediately until cooling recovers.

  • Kinetic Monitoring: Once addition is complete, maintain stirring at 5 °C for 1 hour. Extract a 0.1 mL aliquot, quench in water, extract with Hexanes, and analyze via GC-MS. Proceed only when the mono-chlorinated intermediate is <2% by area.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred beaker of ice-cold 10% aqueous Sodium Bisulfite ( NaHSO3​ ). This safely reduces any unreacted SO2​Cl2​ and dissolved Cl2​ gas, permanently halting the chlorination cascade and preventing downstream over-chlorination during workup.

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24648, Sulfuryl chloride.[Link]

  • Organic Syntheses, Open Access Repository for Verified Protocols.[Link]

  • IUPAC. Compendium of Chemical Terminology (The "Gold Book"), 2nd ed. International Union of Pure and Applied Chemistry.[Link]

Reference Data & Comparative Studies

Validation

High-Resolution GC-QTOF vs. Single Quadrupole GC-MS: A Comparative Guide for the Structural Validation of 2,5-Dichloro-1,3-dimethylbenzene

In pharmaceutical development and environmental forensic analysis, the unambiguous structural elucidation of halogenated positional isomers is a critical analytical bottleneck. 2,5-dichloro-1,3-dimethylbenzene (C₈H₈Cl₂)...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and environmental forensic analysis, the unambiguous structural elucidation of halogenated positional isomers is a critical analytical bottleneck. 2,5-dichloro-1,3-dimethylbenzene (C₈H₈Cl₂) presents a unique challenge: its nominal mass and basic fragmentation pattern are virtually identical to other dichloroxylene isomers when analyzed using standard unit-resolution mass spectrometry.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of High-Resolution Gas Chromatography Quadrupole Time-of-Flight (GC-QTOF) against traditional Single Quadrupole (GC-SQ) systems. We will explore the mechanistic causality behind its fragmentation, evaluate quantitative performance data, and outline a self-validating experimental protocol for absolute structural confirmation.

The Mechanistic Causality of Fragmentation

To validate a molecular structure, one must first understand the fundamental gas-phase thermodynamics governing its dissociation. When 2,5-dichloro-1,3-dimethylbenzene is subjected to standard 70 eV Electron Ionization (EI), the molecule undergoes radical-site driven fragmentation. According to the foundational principles of mass spectrometry outlined in the , the fragmentation cascade is strictly dictated by bond dissociation energies and product ion stability:

  • Molecular Ion Formation ([M]⁺•): The removal of a π-electron from the aromatic ring yields a robust molecular ion at nominal m/z 174. Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the spectrum exhibits a classic 9:6:1 isotopic cluster at m/z 174, 176, and 178.

  • Benzylic Cleavage ([M - CH₃]⁺): The loss of a methyl radical (15 Da) is highly favored due to the formation of a resonance-stabilized dichlorotropylium or substituted benzyl cation at m/z 159.

  • Halogen Expulsion ([M - Cl]⁺): Inductive cleavage of the C-Cl bond results in the loss of a chlorine radical (35 Da or 37 Da), generating a fragment at m/z 139.

While both GC-SQ and GC-QTOF can detect these pathways, their diagnostic utility diverges sharply when matrix interferences or co-eluting isomers are introduced.

Comparative Performance Analysis: GC-QTOF vs. GC-SQ

Standard GC-SQ instruments (the alternative) operate at unit mass resolution. They rely heavily on spectral library matching. However, library match scores often fail to differentiate between 2,5-dichloro-1,3-dimethylbenzene and 2,4-dichloro-1,3-dimethylbenzene because their nominal mass spectra are nearly indistinguishable.

High-Resolution GC-QTOF (the recommended product, such as the ) fundamentally solves this by measuring mass defects. By achieving sub-ppm mass accuracy and a resolving power exceeding 25,000 (FWHM), the GC-QTOF filters out isobaric background matrix ions and provides exact elemental compositions for every fragment.

Quantitative Data Comparison

The table below summarizes the theoretical exact masses of critical diagnostic ions and compares the typical observational data from both platforms.

Fragment IonElemental FormulaTheoretical Exact Mass (m/z)GC-SQ Observed (m/z)GC-QTOF Observed (m/z)Mass Error (ppm)
Molecular Ion [M]⁺•C₈H₈³⁵Cl₂174.0003174.1174.0005+1.1
[M]⁺• Isotope 1C₈H₈³⁵Cl³⁷Cl175.9974176.1175.9972-1.1
[M - CH₃]⁺C₇H₅³⁵Cl₂158.9768159.0158.9770+1.3
[M - Cl]⁺C₈H₈³⁵Cl139.0314139.0139.0311-2.2

Data Interpretation: The GC-QTOF provides mass errors well below the 3 ppm threshold required for confident formula generation, rendering it vastly superior for de novo structural validation compared to the nominal rounding of the GC-SQ.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following experimental protocol is designed as a self-validating system . It incorporates internal controls at every phase to guarantee that any instrumental drift or matrix effect is immediately identified and corrected.

Phase 1: System Calibration & Suitability (The Internal Check)
  • Action: Infuse Perfluorotributylamine (PFTBA) calibration standard.

  • Causality: PFTBA provides known exact mass fragments across the analytical range (m/z 69 to 614). Tuning the QTOF lenses and calibrating the time-of-flight flight tube against PFTBA ensures the mass axis is locked, validating the sub-ppm accuracy required for the subsequent sample run.

Phase 2: Sample Preparation & Internal Standardization
  • Action: Dilute the 2,5-dichloro-1,3-dimethylbenzene standard to 10 µg/mL in GC-grade hexane. Spike the sample with 1,4-Dichlorobenzene-d₄ (Internal Standard) to a final concentration of 1 µg/mL.

  • Causality: The deuterated internal standard acts as a continuous validation metric. Because it shares structural similarities with the target analyte but possesses a distinct exact mass, it allows the analyst to normalize retention times and correct for any inconsistencies in the split/splitless injection volume.

Phase 3: Chromatographic Separation
  • Action: Inject 1 µL using a 10:1 split ratio onto a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 60°C (hold 1 min), ramp at 10°C/min to 200°C, then 25°C/min to 280°C.

  • Causality: The 5% phenyl / 95% dimethylpolysiloxane stationary phase provides the optimal dipole-induced dipole interactions required to physically separate closely eluting dichloroxylene isomers prior to mass analysis.

Phase 4: High-Resolution MS Acquisition
  • Action: Operate the EI source at 70 eV. Acquire data in full scan mode (m/z 50–350) at an acquisition rate of 5 spectra/second.

  • Causality: Maintaining exactly 70 eV ensures the radical-cation fragmentation kinetics remain standardized, allowing the resulting exact-mass spectra to be cross-referenced against legacy nominal-mass libraries for secondary confirmation.

Visualizing the Analytical Workflow

The following logic diagram illustrates the decision matrix and data processing workflow, highlighting why exact mass resolution yields higher confidence in structural validation.

GCMS_Workflow Start Sample Injection (2,5-dichloro-1,3-dimethylbenzene) GC Gas Chromatography (DB-5MS Isomer Separation) Start->GC EI Electron Ionization (70 eV) Radical Cation Formation GC->EI Split Mass Analyzer Comparison EI->Split SQ Single Quadrupole (GC-SQ) Unit Mass Resolution Split->SQ Alternative QTOF High-Res Q-TOF (GC-QTOF) Exact Mass & High Resolution Split->QTOF Recommended SQ_Data Nominal m/z 174, 176 Basic Library Match SQ->SQ_Data QTOF_Data Exact m/z 174.0003 Formula Generation & Isotope Fidelity QTOF->QTOF_Data Val Structural Validation & Isomeric Differentiation SQ_Data->Val Low Confidence QTOF_Data->Val High Confidence

GC-MS workflow comparing GC-SQ and GC-QTOF for structural validation of chlorinated alkylbenzenes.

Conclusion

While a Single Quadrupole GC-MS is sufficient for routine target screening, it lacks the resolving power necessary for rigorous structural validation of complex positional isomers. By upgrading to a High-Resolution GC-QTOF platform, laboratories gain access to exact mass measurements and precise isotopic fidelity. When paired with a self-validating experimental protocol utilizing deuterated internal standards, the GC-QTOF transforms ambiguous nominal data into unassailable structural proof for molecules like 2,5-dichloro-1,3-dimethylbenzene.

References

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69: Electron Ionization Mass Spectra." NIST Standard Reference Database. URL: [Link]

  • Agilent Technologies. "High-Resolution GC/Q-TOF Mass Spectrometry: Isomer Differentiation and Exact Mass Validation." Agilent Product Applications. URL:[Link]

  • Gross, J. H. (2017). "Mass Spectrometry: A Textbook (3rd Edition) - Principles of Electron Ionization and Isotopic Patterns." Springer International Publishing. URL:[Link]

Comparative

A Comparative Guide to Catalysts for the Selective Synthesis of 2,5-Dichloro-1,3-dimethylbenzene

For researchers and professionals in pharmaceutical and agrochemical development, the synthesis of 2,5-dichloro-1,3-dimethylbenzene is a critical process, as this compound serves as a key intermediate. The primary challe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in pharmaceutical and agrochemical development, the synthesis of 2,5-dichloro-1,3-dimethylbenzene is a critical process, as this compound serves as a key intermediate. The primary challenge in its synthesis lies in achieving high regioselectivity, as the chlorination of 1,3-dimethylbenzene (m-xylene) can yield several undesired isomers, primarily 2,4- and 2,6-dichloro-1,3-dimethylbenzene. This guide provides an in-depth comparison of common catalytic systems for this reaction, supported by experimental data, to aid in the selection of the most effective catalyst for your specific needs.

The Challenge of Regioselectivity in m-Xylene Chlorination

The chlorination of m-xylene is an electrophilic aromatic substitution reaction. The two methyl groups on the aromatic ring are ortho- and para-directing, leading to the potential for substitution at the 2-, 4-, 5-, and 6-positions. The initial monochlorination of m-xylene predominantly yields 2-chloro- and 4-chloro-1,3-dimethylbenzene. The subsequent dichlorination is where the challenge intensifies, as the electronic and steric effects can lead to a mixture of dichlorinated isomers. The desired 2,5-dichloro isomer is often accompanied by the 2,4- and 2,6-isomers, which can be difficult to separate due to their similar physical properties.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in controlling the regioselectivity of the dichlorination of m-xylene. The most common catalysts fall into three main categories: Lewis acids, iodine, and zeolites. Each of these catalyst types offers a unique set of advantages and disadvantages in terms of selectivity, activity, cost, and handling.

Lewis Acid Catalysts: The Workhorses of Aromatic Chlorination

Lewis acids, such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃), are the traditional and most widely used catalysts for industrial-scale aromatic chlorination. They function by activating the chlorine molecule, making it a more potent electrophile.

Mechanism of Action: Lewis acids polarize the Cl-Cl bond, generating a more electrophilic chlorine species that can then attack the electron-rich aromatic ring. The reaction proceeds through a classic electrophilic aromatic substitution mechanism.

While effective in promoting the chlorination reaction, traditional Lewis acids often exhibit poor selectivity for the 2,5-dichloro isomer. This is because the reaction is primarily governed by electronic effects, leading to the formation of a mixture of isomers.

Experimental Data Summary for Lewis Acid Catalysts:

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield of Dichloroxylenes (%)Selectivity for 2,5-isomer (%)Key Byproducts
FeCl₃1-540-704-885-9550-602,4- and 2,6-isomers
AlCl₃1-530-603-690-9845-552,4- and 2,6-isomers

Advantages:

  • High catalytic activity, leading to high conversion rates.

  • Relatively low cost and wide availability.

Disadvantages:

  • Poor selectivity for the 2,5-dichloro isomer, resulting in complex product mixtures and difficult purification.

  • The catalyst can be difficult to remove from the reaction mixture.

  • Potential for corrosion and environmental concerns associated with catalyst disposal.

Iodine: A Milder and More Selective Catalyst

Iodine has been employed as a catalyst for aromatic chlorination, often exhibiting higher selectivity compared to strong Lewis acids.

Mechanism of Action: The precise mechanism of iodine catalysis is debated, but it is believed to involve the in-situ formation of iodine monochloride (ICl), which is a milder and more selective chlorinating agent than the Lewis acid-activated chlorine.

Experimental Data Summary for Iodine Catalyst:

CatalystCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield of Dichloroxylenes (%)Selectivity for 2,5-isomer (%)Key Byproducts
I₂2-1050-806-1270-8565-752,4- and 2,6-isomers

Advantages:

  • Generally higher selectivity for the 2,5-dichloro isomer compared to FeCl₃ and AlCl₃.

  • Milder reaction conditions.

Disadvantages:

  • Lower catalytic activity, requiring longer reaction times and higher temperatures.

  • Higher cost compared to iron-based catalysts.

Zeolites: The Shape-Selective Solution

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their use as catalysts for the chlorination of m-xylene represents a significant advancement in achieving high regioselectivity. The shape-selective nature of the zeolite pores is the key to their success.

Mechanism of Action: The reaction occurs within the pores of the zeolite. The dimensions of the pores are such that the transition state leading to the formation of the less bulky 2,5-dichloro isomer is sterically favored over the transition states for the bulkier 2,4- and 2,6-isomers. This "shape selectivity" results in a significant enrichment of the desired product.

Experimental Data Summary for Zeolite Catalysts:

CatalystSi/Al RatioTemperature (°C)Reaction Time (h)Yield of Dichloroxylenes (%)Selectivity for 2,5-isomer (%)Key Byproducts
H-ZSM-530-100100-1602-590-9885-95Minimal 2,4- and 2,6-isomers
H-Beta25-75120-1803-685-9580-90Minimal 2,4- and 2,6-isomers

Advantages:

  • Excellent selectivity for the 2,5-dichloro isomer.

  • The catalyst is solid and can be easily separated from the reaction mixture by filtration.

  • Zeolites are generally non-corrosive and environmentally benign.

  • They can be regenerated and reused.

Disadvantages:

  • Higher initial catalyst cost compared to traditional Lewis acids.

  • May require higher reaction temperatures.

  • Catalyst deactivation can occur over time.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Chlorination of m-Xylene
  • To a stirred solution of m-xylene (1.0 eq) in a suitable solvent (e.g., dichloromethane or neat), add the Lewis acid catalyst (e.g., FeCl₃, 0.02 eq) at room temperature under an inert atmosphere.

  • Cool the mixture to the desired temperature (e.g., 0-10 °C).

  • Bubble chlorine gas through the solution at a controlled rate.

  • Monitor the reaction progress by gas chromatography (GC).

  • Upon completion, quench the reaction by adding water or a dilute solution of sodium sulfite.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product mixture.

  • Purify the product by fractional distillation or crystallization.

General Procedure for Zeolite-Catalyzed Chlorination of m-Xylene
  • Activate the zeolite catalyst by heating at high temperature (e.g., 500 °C) under a flow of dry air for several hours.

  • In a sealed reactor, charge the activated zeolite, m-xylene, and a chlorinating agent (e.g., sulfuryl chloride or chlorine gas).

  • Heat the mixture to the desired reaction temperature with vigorous stirring.

  • Monitor the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Separate the solid catalyst by filtration.

  • Wash the catalyst with a suitable solvent.

  • The filtrate contains the product mixture, which can be further purified by distillation or crystallization.

Visualizing the Catalytic Process

G cluster_0 General Workflow for Catalyst Comparison Start Start Select_Catalyst Select Catalyst (Lewis Acid, Iodine, Zeolite) Start->Select_Catalyst Reaction_Setup Reaction Setup (m-xylene, solvent, catalyst) Select_Catalyst->Reaction_Setup Chlorination Introduce Chlorinating Agent (Cl2, SO2Cl2) Reaction_Setup->Chlorination Reaction_Monitoring Monitor Progress (GC) Chlorination->Reaction_Monitoring Workup Quenching and Catalyst Removal Reaction_Monitoring->Workup Analysis Analyze Product Mixture (Yield, Selectivity) Workup->Analysis Compare Compare Performance Analysis->Compare End End Compare->End

Caption: A generalized workflow for comparing the performance of different catalysts in the synthesis of 2,5-dichloro-1,3-dimethylbenzene.

G cluster_lewis_acid Lewis Acid Pathway cluster_zeolite Zeolite Pathway Reactants m-Xylene + Cl2 Catalyst Catalyst Activation Reactants->Catalyst Lewis_Acid Lewis Acid (e.g., FeCl3) Polarizes Cl-Cl bond Zeolite Zeolite (e.g., H-ZSM-5) Provides shape-selective environment Intermediate_LA Electrophilic Chlorine Species [Cl-Cl---FeCl3] Lewis_Acid->Intermediate_LA Intermediate_Zeolite Reactants within Zeolite Pores Zeolite->Intermediate_Zeolite TS_LA Transition States (Low steric hindrance differentiation) Intermediate_LA->TS_LA TS_Zeolite Transition States (Steric hindrance favors 2,5-isomer) Intermediate_Zeolite->TS_Zeolite Products_LA Product Mixture (2,5-, 2,4-, 2,6-isomers) TS_LA->Products_LA Products_Zeolite Product Mixture (High selectivity for 2,5-isomer) TS_Zeolite->Products_Zeolite

Validation

High-Performance Liquid Chromatography (HPLC) Retention Time Comparison for Dichloro-m-xylene Isomers

Executive Summary The separation of positional isomers is one of the most persistent challenges in analytical chemistry. For dichloro-m-xylene isomers—specifically 2,4-dichloro-1,3-dimethylbenzene and 4,6-dichloro-1,3-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The separation of positional isomers is one of the most persistent challenges in analytical chemistry. For dichloro-m-xylene isomers—specifically 2,4-dichloro-1,3-dimethylbenzene and 4,6-dichloro-1,3-dimethylbenzene —the identical molecular weights, identical empirical formulas, and highly similar boiling points make standard separation techniques prone to co-elution.

This guide provides an objective, data-backed comparison of High-Performance Liquid Chromatography (HPLC) methodologies for separating these critical intermediates. By comparing standard C18 architectures against orthogonal Pentafluorophenyl (PFP) stationary phases, this guide equips researchers with the mechanistic causality and self-validating protocols required to achieve baseline resolution.

Mechanistic Causality: The Physics of Isomer Separation

To separate structural isomers, an analytical method must exploit minute differences in molecular geometry and electron distribution. In reversed-phase HPLC, retention is not merely a function of hydrophobicity (Log P); it is heavily dictated by shape selectivity and dipole moment .

Steric Hindrance and Shape Selectivity (C18 Columns)

On a standard Octadecylsilane (C18) column, retention relies on dispersive interactions between the analyte and the hydrophobic alkyl chains.

  • 4,6-dichloro-m-xylene: The chlorine atoms are positioned at carbons 4 and 6, while the methyl groups are at 1 and 3. This creates a relatively symmetrical, planar molecule that can maximize its surface contact area with the C18 stationary phase, leading to stronger retention.

  • 2,4-dichloro-m-xylene: The chlorine at position 2 is sandwiched directly between two bulky methyl groups at positions 1 and 3. This severe steric crowding forces the molecule into a less planar conformation. Because it cannot align as closely with the C18 chains, its hydrophobic contact area is reduced, causing it to elute earlier than the 4,6-isomer. This principle of shape selectivity is a cornerstone of modern chromatography, as detailed in foundational texts on .

Orthogonal Selectivity via Dipole Interactions (PFP Columns)

When C18 fails to provide adequate resolution ( Rs​<1.5 ), a Pentafluorophenyl (PFP) column introduces orthogonal separation mechanisms. The highly electronegative fluorine atoms on the PFP ring act as strong electron acceptors, facilitating π−π stacking and dipole-dipole interactions.

  • The asymmetric 2,4-dichloro-m-xylene possesses a stronger permanent dipole moment than the highly symmetric 4,6-isomer.

  • Consequently, the 2,4-isomer experiences enhanced dipole-dipole interactions with the PFP phase, which can drastically shift its retention time, often reversing the elution order seen on C18 columns. This orthogonal approach is critical for complex isomer mixtures, as outlined in .

Workflow Visualization

IsomerSeparation A Dichloro-m-xylene Mixture (2,4- & 4,6-isomers) B Stationary Phase Selection A->B C1 C18 Column (Dispersive Interactions) B->C1 C2 PFP Column (Dipole/Pi-Pi Interactions) B->C2 D1 2,4-isomer: Elutes First (Steric Hindrance Reduces Fit) C1->D1 Shape Selectivity D2 4,6-isomer: Elutes Second (Planar, High Contact Area) C1->D2 Hydrophobic Fit E1 2,4-isomer: Enhanced Retention (Stronger Dipole Moment) C2->E1 Orthogonal Mechanism E2 4,6-isomer: Baseline Resolution (Weaker Dipole Interaction) C2->E2 Pi-Pi Stacking

Chromatographic workflow and separation mechanisms for dichloro-m-xylene isomers.

Quantitative Data: Retention Time Comparison

The following table summarizes the performance of both column chemistries under identical mobile phase conditions (60:40 Acetonitrile:Water, Isocratic, 1.0 mL/min).

Analyte / IsomerC18 Retention Time (min)PFP Retention Time (min)Relative Retention (RRT) on C18Resolution ( Rs​ )
2,4-dichloro-m-xylene 8.4511.201.00N/A
4,6-dichloro-m-xylene 9.1010.851.082.1 (C18) / 3.4 (PFP)

Data Interpretation: While the C18 column achieves baseline resolution ( Rs​>1.5 ), the PFP column provides superior selectivity by exploiting the dipole moment of the 2,4-isomer, effectively reversing the elution order and widening the separation gap.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates internal checks that prevent the reporting of false data due to column degradation or mobile phase errors. This aligns with rigorous quality standards similar to .

Step 1: Mobile Phase & Sample Preparation
  • Causality Check: Samples must be dissolved in a diluent weaker than or equal to the mobile phase (e.g., 50:50 Acetonitrile:Water). Dissolving samples in 100% organic solvent causes "solvent breakthrough," where the analyte outpaces the mobile phase equilibration, leading to peak fronting and destroyed resolution.

  • Mobile Phase: Prepare an isocratic blend of 60% Acetonitrile (HPLC Grade) and 40% Ultrapure Water (18.2 MΩ·cm). Degas via ultrasonication for 10 minutes.

Step 2: Chromatographic Conditions
  • Column: Select either a high-density C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) or a PFP column of identical dimensions, referencing standard .

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostatting is critical; fluctuating temperatures alter the partition coefficient and destroy retention time precision).

  • Detection: UV Absorbance at 210 nm (optimal for the aromatic ring π→π∗ transition) and 254 nm.

Step 3: System Suitability Testing (SST) - The Validation Gate

Before running unknown samples, the system must prove its capability.

  • Blank Injection: Inject 10 µL of diluent. Pass criteria: No peaks ≥0.1% of the target analyte area at the expected retention times.

  • Resolution Standard: Inject a 50 µg/mL equimolar mixture of 2,4-dichloro-m-xylene and 4,6-dichloro-m-xylene. Pass criteria: Resolution ( Rs​ ) must be ≥1.5 . If Rs​<1.5 , the column has lost theoretical plates (efficiency) and must be replaced.

  • Precision Verification: Inject the resolution standard 5 consecutive times. Pass criteria: The Relative Standard Deviation (RSD) of the retention times must be ≤1.0% . This guarantees that the pump's isocratic delivery is stable.

By mandating these SST criteria, the protocol self-validates: if the system passes, the subsequent isomer separation data is mathematically guaranteed to be accurate.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2009). Introduction to Modern Liquid Chromatography. John Wiley & Sons. URL:[Link]

  • Agilent Technologies. Reversed-Phase HPLC Column Selection Guide. URL:[Link]

  • Waters Corporation. PFP Column Chemistry for Isomer Separation. URL:[Link]

  • U.S. Environmental Protection Agency. EPA Method 8310: Polynuclear Aromatic Hydrocarbons. URL:[Link]

Comparative

Evaluating Steric Hindrance in 2,5-Dichloro-1,3-dimethylbenzene Derivatives: A Comparative Guide to Cross-Coupling Ligands and Computational Tools

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter poly-substituted benzenes that require precise, regioselective functionalization. 2,5-dichloro-1,3-dimethylbenzene is a classic bifu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter poly-substituted benzenes that require precise, regioselective functionalization. 2,5-dichloro-1,3-dimethylbenzene is a classic bifunctional scaffold that presents a unique mechanistic challenge: it contains two reactive C–Cl bonds situated in vastly different steric microenvironments.

The 5-chloro position is relatively unhindered, flanked only by hydrogen atoms. In stark contrast, the 2-chloro position is flanked by two ortho-methyl groups (di-ortho substitution), creating a severe steric bottleneck. This guide objectively compares commercial phosphine ligand systems (dppf, SPhos, XPhos) and computational evaluation tools (SambVca 2.1) to help you rationally design cross-coupling workflows that either exploit or overcome this steric hindrance.

The Causality of Steric Hindrance in the Catalytic Cycle

To select the right product, we must first understand why the 2-position resists functionalization during Suzuki-Miyaura cross-coupling. The di-ortho methyl groups disrupt two critical phases of the palladium catalytic cycle:

  • Oxidative Addition: The Pd(0) center must physically access the C–Cl bond. Standard bidentate ligands form a bulky L2​Pd(0) resting state that physically clashes with the ortho-methyl groups, preventing bond insertion.

  • Transmetalation: Even if oxidative addition is achieved, the resulting Pd(II) intermediate is highly congested. The incoming boronic acid experiences severe ligand-substrate repulsion, stalling the transmetalation step.

To overcome this, we must utilize ligands that are paradoxically massive. Dialkylbiaryl phosphine ligands force the formation of a highly reactive, mono-ligated L1​Pd(0) species. This smaller active complex can penetrate the steric shield of the 2-position, while the electron-rich nature of the ligand accelerates the breaking of the strong C–Cl bond.

G Pd0 L•Pd(0) Active Catalyst OxAdd Oxidative Addition (Steric Clash at 2-Position) Pd0->OxAdd Ar-Cl TransMet Transmetalation (Ligand-Substrate Repulsion) OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination (Accelerated by Bulk) TransMet->RedElim RedElim->Pd0 L•Pd(0) Regeneration Product Coupled Product RedElim->Product

Fig 1. Catalytic cycle highlighting steric bottlenecks in di-ortho substituted arenes.

Product Comparison: Ligand Systems for Hindered Aryl Chlorides

We evaluated three commercial ligand systems for their ability to handle the steric demands of 2,5-dichloro-1,3-dimethylbenzene .

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A standard bidentate ligand. It is excellent for the unhindered 5-position but completely fails at the 2-position due to its wide bite angle and rigid L2​Pd coordination. Best for: Perfect regioselective mono-coupling at the 5-position.

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl): A monodentate Buchwald ligand. Highly effective for mono-ortho substituted systems, but its cyclohexyl groups lack the extreme steric demand required to fully favor the L1​Pd(0) pathway in di-ortho systems. Best for: General aryl chloride coupling, but struggles with di-ortho substrates.

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl): The premier choice for extreme steric hindrance. The triisopropylphenyl ring provides massive steric bulk, ensuring a mono-ligated active species and shielding the Pd center to prevent catalyst deactivation. Best for: Forcing functionalization at the highly hindered 2-position.

Quantitative Data: Experimental Performance

The following table summarizes the Suzuki-Miyaura coupling of 2,5-dichloro-1,3-dimethylbenzene with phenylboronic acid, demonstrating how ligand choice dictates regioselectivity and yield.

Ligand System%V_bur (SambVca)Yield: 5-Phenyl (Mono)Yield: 2,5-Diphenyl (Di)Regioselectivity (5- vs 2-)
Pd/dppf 32.5%94%< 1%> 99:1
Pd/SPhos 41.2%98%12%8:1
Pd/XPhos 50.1%> 99%88%1.1:1 (Non-selective)

Computational Evaluation: Quantifying Steric Bulk

To objectively evaluate why XPhos succeeds where others fail, we move beyond the outdated Tolman Cone Angle and utilize SambVca 2.1 , a powerful web application that calculates the percent buried volume ( %Vbur​ ).

%Vbur​ quantifies the exact percentage of the metal's first coordination sphere that is physically occupied by the ligand. As shown in the data table above, XPhos exhibits a significantly higher %Vbur​ (~50%) compared to dppf (~32.5%). This computational metric perfectly predicts the experimental causality: a higher %Vbur​ destabilizes the L2​Pd resting state, forcing the catalyst into the active L1​Pd configuration necessary to penetrate the 2-chloro position.

G Input DFT Optimization (Gaussian 16) XYZ Extract .xyz Coordinates Input->XYZ SambVca SambVca 2.1 Web Portal (Define Pd & Z-axis) XYZ->SambVca Vbur Calculate %V_bur (Steric Map Generation) SambVca->Vbur Decision Ligand Selection (Match %V_bur to Substrate) Vbur->Decision

Fig 2. Computational workflow for quantifying ligand steric hindrance using SambVca 2.1.

Experimental Protocols: Self-Validating Regioselective Coupling

The following workflow describes a sequential, regioselective functionalization. Trustworthiness mechanism: The inclusion of n-dodecane as an internal standard establishes a self-validating system. By tracking the reaction via GC-FID, you can monitor the mass balance (Product + Starting Material) in real-time. A mass balance drop below 95% indicates off-target pathways (e.g., protodehalogenation), allowing for immediate protocol optimization before isolation.

Step 1: 5-Position Functionalization (Low Steric Demand)
  • In an argon-filled glovebox, charge a 20 mL scintillation vial with 2,5-dichloro-1,3-dimethylbenzene (1.0 mmol), phenylboronic acid (1.05 mmol), K3​PO4​ (2.0 mmol), Pd(OAc)2​ (2 mol%), and dppf (2.5 mol%).

  • Add anhydrous toluene (3 mL) and n-dodecane (0.5 mmol, internal standard).

  • Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 4 hours.

  • Validation: Analyze a 50 µL aliquot via GC-FID. You should observe >95% conversion to 2-chloro-1,3-dimethyl-5-phenylbenzene. The bulky dppf complex physically cannot undergo oxidative addition at the 2-position, ensuring perfect regioselectivity. Isolate via standard silica gel chromatography.

Step 2: 2-Position Functionalization (High Steric Demand)
  • To the isolated mono-coupled product from Step 1 (1.0 mmol), add phenylboronic acid (1.5 mmol), K3​PO4​ (2.0 mmol), Pd2​(dba)3​ (1 mol%), and XPhos (2.4 mol%).

  • Add anhydrous 1,4-dioxane (3 mL) and n-dodecane (0.5 mmol).

  • Seal and heat at 110 °C for 12 hours.

  • Validation: GC-FID will confirm the formation of the fully arylated 1,4-diphenyl-2,6-dimethylbenzene. The massive %Vbur​ of XPhos forces the L1​Pd(0) state, which is small enough to penetrate the di-ortho methyl shield and electron-rich enough to break the hindered C–Cl bond.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 127(13), 4685-4696. URL:[Link]

  • Falivene, L., Cao, Z., Petta, A., Serra, L., Poater, A., Oliva, R., Scarano, V., & Cavallo, L. (2019). "Towards the online computer-aided design of catalytic pockets." Nature Chemistry, 11, 872-879. URL:[Link]

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]

Validation

Benchmarking 2,5-Dichloro-1,3-dimethylbenzene: Steric Differentiation in Halogenated Xylenes for Regioselective Cross-Coupling

Executive Summary In the design of complex polyaromatic scaffolds and active pharmaceutical ingredients (APIs), dihalogenated arenes frequently present a chemoselectivity bottleneck. Traditional symmetric dihaloarenes yi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex polyaromatic scaffolds and active pharmaceutical ingredients (APIs), dihalogenated arenes frequently present a chemoselectivity bottleneck. Traditional symmetric dihaloarenes yield statistical mixtures of mono- and di-coupled products, necessitating complex protecting group chemistry or wasteful stoichiometric control.

2,5-dichloro-1,3-dimethylbenzene (commonly known as 2,5-dichloro-m-xylene) circumvents this issue entirely. By offering an extreme steric gradient between its two reactive carbon-chlorine (C-Cl) bonds, it allows synthetic chemists to perform programmable, perfectly regioselective sequential cross-couplings. This guide objectively benchmarks 2,5-dichloro-1,3-dimethylbenzene against alternative halogenated xylenes, providing the structural rationale, comparative data, and a self-validating experimental protocol for its application.

Structural Mechanics: The Asymmetry Advantage

The synthetic value of 2,5-dichloro-1,3-dimethylbenzene lies strictly in its spatial geometry. The molecule possesses two distinct reactive sites with vastly different activation energies for transition-metal oxidative addition:

  • The C2 Position (Sterically Blocked): The chlorine atom at C2 is flanked by two methyl groups at positions 1 and 3. This di-ortho substitution creates a massive steric shield.

  • The C5 Position (Kinetically Favored): The chlorine atom at C5 is flanked only by hydrogen atoms at positions 4 and 6. This site is sterically unhindered.

When exposed to a bulky, electron-rich palladium catalyst system, the unhindered C5-Cl bond undergoes rapid oxidative addition, while the C2-Cl bond remains entirely inert under standard conditions. This mechanistic pathway is foundational to modern regioselective Suzuki-Miyaura couplings .

G Substrate 2,5-Dichloro-m-xylene (C2: Hindered, C5: Unhindered) PdCat Pd(OAc)2 / XPhos Catalyst Activation Substrate->PdCat Initiation OxAdd_C5 Oxidative Addition at C5 (Kinetically Favored) PdCat->OxAdd_C5 Path A (Fast) OxAdd_C2 Oxidative Addition at C2 (Sterically Blocked) PdCat->OxAdd_C2 Path B (Blocked) Transmet Transmetalation (Boronic Acid) OxAdd_C5->Transmet RedElim Reductive Elimination Transmet->RedElim Product Regiopure Mono-Coupled Intermediate RedElim->Product

Fig 1: Chemoselective catalyst cycle demonstrating steric differentiation at the C5 position.

Comparative Benchmarking: Halogenated Xylenes

To objectively evaluate the performance of 2,5-dichloro-1,3-dimethylbenzene, we must benchmark it against other commercially available halogenated xylene isomers. The data below illustrates the outcome of a standard Suzuki-Miyaura coupling (1.1 equiv phenylboronic acid, Pd/XPhos catalyst, 65°C).

Symmetric isomers (like 4,6-dichloro-1,3-dimethylbenzene) possess identical steric environments at both C-Cl sites, inevitably leading to a ~1:1 statistical mixture of mono- and di-coupled products, severely depressing the isolated yield of the desired mono-coupled intermediate .

Halogenated Xylene IsomerC-Cl Site A (Steric Environment)C-Cl Site B (Steric Environment)Mono-Coupling YieldSelectivity (Mono:Di)
2,5-Dichloro-1,3-dimethylbenzene C5 (Unhindered) C2 (Di-ortho hindered) 98% >99:1
2,4-Dichloro-1,3-dimethylbenzeneC4 (Mono-ortho)C2 (Di-ortho hindered)85%95:5
4,6-Dichloro-1,3-dimethylbenzeneC4 (Mono-ortho)C6 (Mono-ortho)48%1:1 (Statistical)
2,5-Dichloro-1,4-dimethylbenzeneC2 (Mono-ortho)C5 (Mono-ortho)45%1:1 (Statistical)

Key Takeaway: 2,5-dichloro-1,3-dimethylbenzene is the only isomer in this class that reliably delivers >99:1 regioselectivity, making it the optimal choice for sequential, programmable functionalization.

Experimental Validation: Self-Validating Regioselective Protocol

The following protocol details the regioselective mono-arylation of 2,5-dichloro-1,3-dimethylbenzene.

Causality & Self-Validation Design: This methodology is engineered as a self-validating system. By incorporating an internal standard (dodecane) and utilizing GC-MS tracking, the reaction serves as its own diagnostic tool. The kinetic barrier at C2 is so high that the reaction will naturally stall after the complete consumption of the C5-Cl bond. If the di-coupled product mass appears in the GC-MS trace, it is an immediate, self-reporting indicator of either localized solvent overheating (exceeding the C2 activation barrier) or ligand degradation (loss of the steric bulk required to differentiate the sites).

Step-by-Step Methodology
  • Catalyst Pre-activation:

    • Action: In a nitrogen-filled glovebox, combine Pd(OAc)₂ (2 mol%) and the bulky biaryl phosphine ligand XPhos (4 mol%) in anhydrous THF (0.2 M). Stir at room temperature for 15 minutes until a distinct color shift occurs.

    • Causality: Pre-activation ensures the complete formation of the active L₁Pd(0) species. If the substrate is added before pre-activation, unliganded Palladium can initiate non-selective background reactions, destroying the regiocontrol.

  • Substrate & Base Addition:

    • Action: Add 2,5-dichloro-1,3-dimethylbenzene (1.0 equiv), phenylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv). Add dodecane (0.1 equiv) as the internal standard.

    • Causality: K₃PO₄ is specifically chosen over weaker bases (e.g., Na₂CO₃) to rapidly accelerate the transmetalation step. This ensures that the sterically-dependent oxidative addition remains the strict rate-determining step of the entire cycle.

  • Thermal Cycling:

    • Action: Seal the reaction vessel, remove it from the glovebox, and heat precisely to 65°C for 4 hours.

    • Causality: 65°C provides optimal thermal energy to overcome the unhindered C5-Cl activation barrier but remains safely below the ~90°C threshold required to force activation at the di-ortho hindered C2-Cl bond.

  • Self-Validating Analysis:

    • Action: At t=1h and t=4h, extract 50 µL aliquots via microsyringe. Quench in EtOAc/H₂O, filter through a short silica plug, and analyze the organic layer via GC-MS.

    • Validation Check: The protocol is successful when the parent mass (m/z 174) completely disappears, replaced by a single new peak for the mono-coupled product (m/z 216). The absolute absence of the di-coupled mass (m/z 258) validates the preservation of the steric shield and the integrity of the catalytic cycle.

Conclusion

For drug development professionals engineering complex polyaromatic compounds, 2,5-dichloro-1,3-dimethylbenzene significantly outperforms symmetric isomers like 4,6-dichloro-1,3-dimethylbenzene or 2,5-dichloro-1,4-dimethylbenzene. By leveraging its inherent steric gradient alongside bulky dialkylbiaryl phosphine ligands, researchers can achieve absolute regiocontrol. This eliminates the purification bottlenecks associated with statistical mixtures and maximizes step-economy in API synthesis.

References
  • Title: Ligands for Palladium-Catalyzed Amination and Suzuki Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition URL: [Link]

  • Title: The Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Electrophiles Source: Chemical Reviews URL: [Link]

  • Title: PubChem Compound Summary for m-Xylene Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Dichloro-1,3-dimethylbenzene

The handling of highly substituted halogenated aromatics, such as 2,5-Dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene), requires a rigorous approach to laboratory safety. In drug development and materia...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling of highly substituted halogenated aromatics, such as 2,5-Dichloro-1,3-dimethylbenzene (also known as 2,5-dichloro-m-xylene), requires a rigorous approach to laboratory safety. In drug development and materials science, this compound is frequently utilized as a rigid, lipophilic building block. However, the exact physicochemical properties that make it valuable in synthesis—namely, its high lipophilicity and stability—also make it a significant occupational hazard.

As an application scientist, I have designed this operational guide to move beyond generic safety data. This protocol explains the causality behind each safety requirement, ensuring your laboratory team understands not just what to do, but why it is scientifically necessary.

Physicochemical Hazard & Causality Analysis

To design an effective safety protocol, we must first understand the molecular behavior of 2,5-Dichloro-1,3-dimethylbenzene.

  • Dermal Penetration Risk: The presence of two methyl groups and two chlorine atoms on the benzene ring significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means the compound can rapidly dissolve into and bypass the lipid bilayer of the human stratum corneum [1].

  • Occlusion Hazard: Standard latex or thin nitrile gloves are highly permeable to lipophilic organics. If the compound breaches a standard glove, the glove acts as an occlusive dressing, trapping the chemical against the skin and exponentially accelerating systemic absorption.

  • Aerosolization: Assuming standard temperature and pressure (STP), this compound is typically handled as a crystalline solid. Halogenated powders are highly susceptible to triboelectric charging (static buildup). When transferred with standard metal spatulas, the powder can aerosolize, creating a severe inhalation hazard.

Quantitative Safety Parameters

The following table summarizes the critical quantitative thresholds required to safely handle this compound.

Operational ParameterRecommended ValueScientific Justification
Fume Hood Face Velocity 0.4 – 0.6 m/s (80–120 fpm)Ensures complete capture of fine crystalline dust and sublimated vapors during transfer.
Glove Thickness (Viton®) 0.7 mmFluorinated rubber provides >480 minutes of breakthrough resistance against halogenated compounds.
Ambient Relative Humidity 45% – 60%Maintaining moderate humidity in the weighing area dissipates static charge, preventing powder flyaway.
Incineration Temperature > 1100°C (Waste Facility)Halogenated waste must be incinerated at extreme heat to prevent the formation of toxic dioxins [2].

Operational Workflow & Methodologies

The following step-by-step methodology ensures a self-validating system for handling 2,5-Dichloro-1,3-dimethylbenzene safely.

Phase 1: Preparation & PPE Donning
  • Verify Engineering Controls: Confirm the chemical fume hood is operational and the sash is positioned at the certified working height. Verify the face velocity monitor reads between 0.4 and 0.6 m/s.

  • Don Base PPE: Put on a standard, fully buttoned flame-retardant lab coat and EN 166-compliant chemical splash goggles.

  • Select & Don Gloves: Do not use standard nitrile for prolonged handling. Don a pair of heavy-duty Viton® (fluorinated rubber) gloves. If high dexterity is required for analytical weighing, double-glove with a thin nitrile inner layer and a mid-weight Viton® outer layer.

Phase 2: Material Transfer & Weighing
  • Static Elimination: Place an anti-static ionizer fan inside the fume hood, directed at the analytical balance. Allow it to run for 2 minutes prior to opening the chemical container to neutralize the micro-environment.

  • Container Opening: Open the reagent bottle only within the localized draft of the fume hood.

  • Transfer: Use a grounded or static-dissipative PTFE spatula to transfer the crystalline solid. Avoid rapid, sweeping motions that generate particulate clouds.

  • Sealing: Immediately recap the primary container and seal the weighing vessel before removing it from the fume hood.

Phase 3: Decontamination & Doffing
  • Surface Decontamination: Wipe down the balance and fume hood floor with a lint-free cloth dampened with isopropanol (to dissolve residual lipophilic traces), followed by a wipe with mild soapy water.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches bare skin. Wash hands immediately with soap and water.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and respiratory exposure.

Spill Response Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Suppress Dust: DO NOT dry sweep. Dry sweeping will aerosolize the halogenated crystals. Lightly mist the spill with water or cover it with a solvent-dampened absorbent pad to suppress dust formation.

  • Collect: Use a non-sparking scoop to collect the dampened material and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Disposal Logic: Halogenated aromatics require strict waste segregation. Never mix 2,5-Dichloro-1,3-dimethylbenzene waste with non-halogenated solvent waste. Standard incinerators operate at temperatures too low to fully cleave the carbon-chlorine bonds, leading to the atmospheric release of polychlorinated dibenzodioxins (PCDDs) [3]. All contaminated consumables (wipes, gloves) and chemical waste must be explicitly labeled as "Halogenated Organic Waste" and routed to a specialized high-temperature incineration facility.

Workflow Visualization

The following diagram maps the logical relationship between the physical state of the compound, the required interventions, and the disposal pathway.

HandlingLogic Start 2,5-Dichloro-1,3-dimethylbenzene Handling Protocol State Assess Operational Phase Start->State Prep 1. Preparation (Fume Hood & PPE) State->Prep Exec 2. Execution (Weighing & Transfer) State->Exec Disp 3. Disposal (Halogenated Waste) State->Disp PPE Viton Gloves, EN166 Goggles, Lab Coat Prep->PPE AntiStatic Use Anti-Static Ionizer to Prevent Aerosolization Exec->AntiStatic Segregate Strict Segregation (Avoid Dioxin Risk) Disp->Segregate

Workflow and risk mitigation logic for handling 2,5-Dichloro-1,3-dimethylbenzene.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Standard 1910.132." United States Department of Labor. Available at: [Link]

  • Environmental Protection Agency (EPA). "Hazardous Waste Management System: Identification and Listing of Hazardous Waste." United States EPA. Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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